synaptotagmin II
Description
Properties
CAS No. |
141440-89-3 |
|---|---|
Molecular Formula |
C5H6BrNO3 |
Origin of Product |
United States |
Molecular Structure and Calcium Sensing Mechanisms of Synaptotagmin Ii
Domain Organization of Synaptotagmin (B1177969) II
Synaptotagmin II exhibits a conserved domain structure typical of the synaptotagmin family. sdbonline.orgwikipedia.org This organization includes an N-terminal transmembrane region, a linker sequence, and two cytoplasmic C2 domains. cellsignal.comsdbonline.orgwikipedia.org
Transmembrane Region
The N-terminal region of this compound contains a single transmembrane domain. cellsignal.comnih.govsdbonline.orgwikipedia.org This domain anchors the protein to the synaptic vesicle membrane, positioning the rest of the protein, particularly the calcium-sensing C2 domains, within the cytoplasm where they can interact with cellular components and respond to calcium signals. uniprot.orghmdb.ca The transmembrane domain is encoded by a single exon in the syt II gene, a conserved feature among the synaptotagmin gene family. nih.gov
Linker Region
Following the transmembrane domain is a linker sequence. cellsignal.comsdbonline.orgwikipedia.org This region connects the transmembrane domain to the cytoplasmic C2 domains. molbiolcell.orgmolbiolcell.org While its length can vary among synaptotagmin isoforms, the linker in this compound joins the transmembrane region to the tandem C2A and C2B domains. molbiolcell.orgnih.gov
Cytoplasmic C2 Domains: C2A and C2B
The large carboxyl-terminal cytoplasmic sequence of this compound contains two conserved C2 domains, referred to as C2A and C2B. cellsignal.comnih.govsdbonline.org These domains are critical for the protein's function as a calcium sensor and mediator of membrane interactions. sdbonline.orgcellsignal.com The C2 domains are approximately 130-140 amino acid residues long and are found in numerous proteins involved in membrane traffic and signal transduction. wikipedia.orgcellsignal.comembl.de The C2A and C2B domains of this compound exhibit high sequence identity to those in synaptotagmin I. nih.gov Structurally, each C2 domain forms an eight-stranded beta sandwich. wikipedia.orgembl.deembopress.org
Calcium Binding Properties of this compound C2 Domains
The C2 domains of this compound are the primary sites for calcium binding, which is central to its role in triggering exocytosis. cellsignal.comsdbonline.orgpnas.org Calcium binding to these domains facilitates interactions with phospholipids (B1166683) and other proteins involved in membrane fusion. sdbonline.orgembopress.orgpnas.org
Calcium Ion Coordination Sites
Calcium ions bind to specific sites located at the apex of the C2 domains. embl.deembopress.orgbiorxiv.org These binding pockets are typically formed by loops extending from the beta sandwich structure. embl.deembopress.orgbiorxiv.orgplos.org In synaptotagmin C2 domains, calcium coordination primarily involves negatively charged residues, particularly conserved aspartate residues, located within these loops. sdbonline.orgembl.deembopress.orgpnas.orgbiorxiv.orgplos.org
Research findings on calcium binding to synaptotagmin C2 domains, often extrapolated from studies on synaptotagmin I due to high homology, indicate that the C2A and C2B domains can bind multiple calcium ions. The C2A domain is reported to bind up to three calcium ions, while the C2B domain can bind up to two or three calcium ions depending on the study and conditions. molbiolcell.orgpnas.orgbiorxiv.orgrcsb.org
Data on Calcium Binding to Synaptotagmin C2 Domains (Based on Synaptotagmin I)
| Domain | Number of Ca²⁺ Ions Bound | Key Coordinating Residues (Examples) |
| C2A | Up to 3 molbiolcell.orgbiorxiv.org | Conserved Aspartates sdbonline.orgembl.deembopress.orgpnas.orgbiorxiv.orgplos.org |
| C2B | Up to 2 or 3 molbiolcell.orgbiorxiv.orgrcsb.org | Conserved Aspartates sdbonline.orgembl.deembopress.orgpnas.orgbiorxiv.orgplos.org, Main chain oxygens rcsb.org |
The coordination of calcium ions by the aspartate residues and other residues in the loops stabilizes the conformation of the calcium-binding region and is crucial for the domain's function. embopress.orgbiorxiv.org
Calcium Affinity Regulation in the Presence of Phospholipids
The calcium binding properties of this compound's C2 domains are significantly influenced by the presence of phospholipids, particularly anionic phospholipids found in biological membranes. sdbonline.orgcellsignal.compnas.orgnih.gov In the absence of phospholipids, the isolated C2 domains have a relatively low calcium affinity because the calcium coordination spheres are incomplete. pnas.orgnih.gov
The interaction with negatively charged phospholipids enhances the apparent calcium affinity of the C2 domains. pnas.orgnih.govjneurosci.org This is thought to occur because the negatively charged head groups of phospholipids can complete the coordination spheres of the bound calcium ions. pnas.org This calcium-dependent interaction with phospholipids is a critical step in coupling calcium influx to membrane fusion. nih.govjneurosci.org Studies have shown that specific anionic phospholipids, such as phosphatidylserine (B164497) (PS) and phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), positively modulate calcium binding to synaptotagmin. nih.gov This suggests that the lipid environment can tune the calcium sensing properties of this compound. nih.gov
The binding of calcium induces changes in the electrostatic potential of the C2 domain, which promotes its interaction with negatively charged membranes. cellsignal.com This mechanism is often described as an "electrostatic switch." cellsignal.comembopress.orgnih.gov Specific residues, including conserved basic residues at the tips of the calcium-binding loops, are thought to play a role in mediating this electrostatic interaction with the anionic membrane. nih.govjneurosci.org
Role of C2B Domain in Calcium-Triggered Events
The C2B domain of this compound plays a critical role in calcium-triggered neurotransmitter release. Calcium binding to the C2B domain is considered essential for triggering synchronous release. biorxiv.orgsdbonline.org Studies have shown that mutations disrupting the calcium-dependent phospholipid binding ability of the C2B domain in vitro have a strong dominant-negative effect in vivo, blocking fusion at a post-docking step during neurotransmitter release. mit.edu Mutating specific calcium-binding aspartate residues in the C2B domain has been shown to significantly decrease evoked transmitter release and reduce the apparent calcium affinity of this release, highlighting the essential nature of the C2B calcium-binding motif for synaptic transmission. nih.gov
The C2B domain is also involved in interactions with SNARE proteins, which are crucial components of the membrane fusion machinery. biorxiv.orgnih.gov These interactions can be calcium-dependent and are considered critical for exocytosis to proceed properly. nih.gov The C2B domain has been suggested to create a scaffold for the recruitment and proper assembly of SNARE complexes. nih.gov Furthermore, the C2B domain regulates the recycling of synaptic vesicles through binding to the clathrin assembly protein, AP-2. wikipedia.orgjneurosci.org
Research findings indicate that calcium-driven oligomerization via the C2B domain of synaptotagmin may trigger synaptic vesicle fusion through the assembly and clustering of SNARE complexes. jneurosci.org While the C2A domain also binds calcium and interacts with membranes, calcium binding to the C2B domain appears to be the primary determinant of phospholipid binding when the tandem C2A/B fragment is considered in the context of physiological lipid compositions. pnas.org
Data regarding the apparent Ca2+ affinities of wild-type and mutant C2B domains of synaptotagmin 2 have been reported. embopress.org
| Domain/Mutation | Apparent Ca2+ Affinity (EC50) | Reference |
| WT Synaptotagmin 2 C2B | 7.0 ± 0.1 μM Ca2+ | embopress.org |
| I377N-mutant Synaptotagmin 2 C2B | 6.7 ± 0.1 μM Ca2+ | embopress.org |
| PKC C2 domain | 10.0 ± 0.0 μM Ca2+ | embopress.org |
Conformational Changes Induced by Calcium Binding
Calcium binding to this compound induces conformational changes that are important for its function in triggering membrane fusion. While some earlier studies suggested that calcium binding to isolated C2 domains might not induce major conformational changes, more recent research, particularly using techniques like fluorescence resonance energy transfer and molecular dynamics simulations, indicates that calcium does trigger conformational changes in synaptotagmin. pnas.orgpnas.orgnih.gov
Fluorescence resonance energy transfer studies on synaptotagmin have demonstrated that calcium concentrations required for fusion induce a conformational change that brings the two C2 domains, C2A and C2B, closer together. pnas.org Analytical ultracentrifugation studies suggest this calcium-triggered association between the C2 domains is intramolecular. pnas.org This conformational switch is proposed to be necessary for synaptotagmin's interactions with the SNARE complex and subsequent exocytosis. pnas.org Molecular dynamics simulations of synaptotagmin I (a highly homologous isoform) have shown that calcium binding can increase the separation between the C2A and C2B domains and lead to more frequent interdomain rotations, suggesting significant changes in the protein's conformational state upon calcium binding. nih.gov These changes in conformational dynamics are likely to affect synaptotagmin function in vivo. nih.gov
The mechanism by which calcium binding induces these changes is thought to involve an "electrostatic switch," where calcium binding neutralizes the negative charge of the calcium-binding pockets within the C2 domains, particularly the C2A domain, thereby promoting interactions with negatively charged membranes and other proteins. nih.govacs.orgembopress.org
Role of Synaptotagmin Ii in Synaptic Vesicle Fusion and Neurotransmitter Release
Synaptotagmin (B1177969) II as the Primary Calcium Sensor for Fast Synchronous Release
Synaptotagmin II (Syt2) is a crucial presynaptic protein that serves as the principal calcium (Ca2+) sensor for the rapid and synchronized release of neurotransmitters at particular synapses. maxplanckneuroscience.orgnih.govnih.gov This function is integral to high-speed communication between neurons. nih.gov The arrival of an action potential at the presynaptic terminal triggers the influx of Ca2+ through voltage-gated channels, which in turn initiates the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. nih.govyoutube.com this compound, alongside synaptotagmins I and IX, is a key isoform that facilitates this swift, Ca2+-dependent exocytosis. nih.gov
From a structural standpoint, synaptotagmins feature two conserved C2 domains, C2A and C2B, which are tasked with binding Ca2+. nih.govfrontiersin.org The binding of Ca2+ to these domains prompts a conformational shift in the protein, allowing it to interact with both the plasma membrane and the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex. nih.govnih.gov This interaction is vital for linking the Ca2+ signal to the machinery of membrane fusion. molbiolcell.org
Research has indicated that Syt2 is the main Ca2+ sensor at specific inhibitory synapses, for example, the GABAergic basket cell to Purkinje cell synapse within the cerebellum. maxplanckneuroscience.orgnih.govista.ac.at The genetic removal of Syt2 at these locations results in a significant decrease in synchronous release triggered by action potentials, underscoring its indispensable role. maxplanckneuroscience.orgnih.gov In contrast, synaptotagmin I (Syt1) is more prevalent at excitatory synapses. maxplanckneuroscience.orgista.ac.at This varied expression of synaptotagmin isoforms implies their contribution to the distinct characteristics of different synapse types. nih.gov For example, Syt2 has been demonstrated to initiate neurotransmitter release with a shorter delay and greater temporal accuracy than Syt1. maxplanckneuroscience.orgnih.gov
The role of this compound extends beyond inhibitory synapses. It is also of critical importance at the neuromuscular junction and in the brainstem, where it is necessary for the fast and accurate signal transmission required for motor control. nih.govembopress.orgpnas.org A specific point mutation (I377N) in the Syt2 gene in mice leads to pronounced ataxia, highlighting the physiological significance of this protein in maintaining coordinated movement. nih.govembopress.org This mutation compromises the Ca2+-triggering capability of Syt2, causing a reduction and delay in the evoked release of neurotransmitters. nih.govembopress.orgembopress.org
The following table provides a summary of key research findings on the function of this compound as a primary calcium sensor.
| Synapse Type | Key Finding | Reference |
| Cerebellar GABAergic Synapse | Syt2 is the major Ca2+ sensor for fast transmitter release. | maxplanckneuroscience.orgnih.gov |
| Cerebellar GABAergic Synapse | Syt2 triggers release with a shorter latency and higher precision than Syt1. | maxplanckneuroscience.orgnih.gov |
| Calyx of Held (Brainstem) | A mutation in Syt2 (I377N) decreases and delays Ca2+-induced release. | nih.govembopress.orgembopress.org |
| Neuromuscular Junction | Syt2 is essential for synchronous release. | pnas.org |
| Striatal Neurons | Deletion of Syt2 slows the kinetics of evoked release. | nih.gov |
To summarize, a considerable amount of evidence confirms this compound as a specialized and vital Ca2+ sensor that dictates the velocity and accuracy of synchronous neurotransmitter release across various synapses, thus fulfilling a crucial role in the functioning of neural circuits.
Regulation of Spontaneous Neurotransmitter Release by this compound
Beyond its essential function in evoked neurotransmitter release, this compound (Syt2) also has a notable, yet distinct, role in managing spontaneous neurotransmitter release. nih.govembopress.orgembopress.org This form of release, which happens without an action potential, is a key aspect of synaptic activity, aiding in the upkeep of synaptic connections and the synthesis of postsynaptic proteins. nih.gov
Intriguingly, studies involving Syt2 mutant mice have shown a marked rise in the rate of spontaneous release events, also referred to as miniature excitatory postsynaptic currents (mEPSCs) or miniature inhibitory postsynaptic currents (mIPSCs). nih.govembopress.orgembopress.org This has been noted in central synapses, like the Calyx of Held, as well as at the neuromuscular junction. nih.govembopress.orgnih.gov A comparable surge in spontaneous release is also observed in neurons lacking synaptotagmin I (Syt1), suggesting a shared function between these two closely related isoforms. nih.govembopress.org
This seemingly paradoxical observation implies that in its resting state (without Ca2+), Syt2 functions as a clamp, inhibiting the fusion machinery and preventing the spontaneous merging of synaptic vesicles. nih.govbiorxiv.orgnih.gov This clamping action is considered a Ca2+-independent aspect of the protein's function. embopress.org The elevated spontaneous fusion in Syt2 mutants is not reliant on extracellular Ca2+ and continues even after stimulation, which indicates that the mutation alters the fundamental fusion probability of synaptic vesicles. embopress.org
The proposed clamping mechanism involves synaptotagmin's interaction with the SNARE complex. nih.govacs.org In the absence of Ca2+, it is thought that synaptotagmin engages with the t-SNAREs on the plasma membrane, halting the SNARE complex in a state of partial assembly and thus preventing complete fusion. nih.gov In cases where Syt2 is mutated or absent, this inhibitory clamp is disengaged, resulting in an increased frequency of spontaneous vesicle fusion. nih.govembopress.orgembopress.org
The dual capacity of Syt2, acting as a Ca2+-dependent trigger for evoked release and a Ca2+-independent clamp for spontaneous release, underscores the intricacy of its role in the presynaptic terminal. embopress.orgnih.gov This duality facilitates the exact temporal regulation of neurotransmitter release, ensuring that large-scale, synchronized release is restricted to responses to action potentials, while a low level of spontaneous activity is preserved.
The table below outlines key discoveries concerning the role of this compound in the regulation of spontaneous neurotransmitter release.
| Synapse/Model System | Key Finding | Reference |
| Calyx of Held (Syt2 I377N mutant) | Dramatic increase in spontaneous release frequency. | nih.govembopress.orgembopress.org |
| Neuromuscular Junction (Syt2 knockout) | Increased frequency of spontaneous miniature release events. | nih.gov |
| Cortical Neurons (Syt1 deficient) | Large increase in spontaneous release, demonstrating a shared function with Syt2. | nih.govembopress.org |
| In vitro fusion assays | Apo-synaptotagmin (Ca2+-free) acts as a clamp, inhibiting SNARE-mediated fusion. | nih.gov |
In essence, this compound serves not only as a promoter of evoked release but also as a vital inhibitor of spontaneous neurotransmitter release. This clamping function is crucial for preserving the accuracy of synaptic transmission.
Contributions to the Kinetics of Evoked Neurotransmitter Release
This compound (Syt2) is instrumental in shaping the kinetic characteristics of evoked neurotransmitter release, thereby influencing the speed and temporal accuracy of synaptic transmission. maxplanckneuroscience.orgnih.gov The kinetics of this release, which include the latency, rise time, and decay of the postsynaptic current, are crucial for the processing of information within neural circuits.
At GABAergic synapses in the cerebellum, Syt2 has been observed to initiate neurotransmitter release with a notably shorter delay and greater temporal accuracy when compared to synaptotagmin I (Syt1). maxplanckneuroscience.orgnih.gov This indicates that the particular synaptotagmin isoform present at a synapse can modulate the speed of synaptic signaling. nih.gov The swift kinetics provided by Syt2 are vital for the operation of fast-spiking inhibitory interneurons, which depend on submillisecond accuracy in their output to effectively manage the activity of their target neurons. maxplanckneuroscience.orgista.ac.at
Moreover, research on Syt2 mutant mice has offered direct proof of its influence on release kinetics. In the Calyx of Held synapses of mice carrying the I377N point mutation in Syt2, the release process is decelerated, and the amplitude of the excitatory postsynaptic current (EPSC) is diminished. embopress.org Specifically, these mutant synapses exhibit an increase in both the latency and the rise time of the EPSCs. embopress.org A similar slowing of the kinetics of evoked neurotransmitter release is also seen in cultured striatal neurons from mice deficient in Syt2. nih.gov
In addition to influencing the speed of the fusion process, Syt2 also affects the replenishment rate of the vesicle pool. maxplanckneuroscience.orgnih.gov At the cerebellar basket cell to Purkinje cell synapses, Syt2 facilitates a quicker replenishment of the readily releasable pool of vesicles in comparison to Syt1. maxplanckneuroscience.orgnih.gov This rapid replenishment is essential for sustaining dependable synaptic transmission during periods of high-frequency firing, a characteristic of many neurons that utilize Syt2.
The following table details the contributions of this compound to the kinetics of evoked neurotransmitter release.
| Synapse/Model System | Key Finding | Reference |
| Cerebellar GABAergic Synapse | Syt2 triggers release with a shorter latency and higher temporal precision than Syt1. | maxplanckneuroscience.orgnih.gov |
| Cerebellar GABAergic Synapse | Syt2 mediates faster vesicle pool replenishment than Syt1. | maxplanckneuroscience.orgnih.gov |
| Calyx of Held (Syt2 I377N mutant) | Slowed time course of release with increased latency and rise time of EPSCs. | embopress.org |
| Cultured Striatal Neurons (Syt2 knockout) | Slowed kinetics of evoked neurotransmitter release. | nih.gov |
Mechanisms of Synaptic Vesicle Docking and Priming Mediated by this compound
This compound (Syt2), beyond its function as a Ca2+ sensor, is also involved in the initial phases of the synaptic vesicle cycle, particularly in the docking and priming of vesicles at the presynaptic membrane. oup.comnih.gov Docking is the process of a synaptic vesicle's initial attachment to the active zone, whereas priming encompasses a set of molecular changes that prepare the vesicle for fusion upon the influx of Ca2+. nih.govyoutube.com
The interaction between synaptotagmin and the SNARE protein SNAP-25 is recognized as essential for the processes of vesicle docking and priming. nih.govjneurosci.orgjneurosci.org In the absence of Ca2+, synaptotagmin can engage with the t-SNAREs (syntaxin and SNAP-25) located on the plasma membrane. nih.govacs.org This interaction is believed to be key in maintaining vesicles in a docked and primed condition, poised for swift release. nih.gov Certain models suggest that synaptotagmin forms ring-like oligomers that may serve as a scaffold, guiding the docking of vesicles to particular areas on the plasma membrane that are abundant in phosphatidylinositol 4,5-bisphosphate (PIP2). biorxiv.orgnih.gov
Research conducted in chromaffin cells has indicated that mutations at the synaptotagmin-1 interaction sites on SNAP-25 result in a decreased number of docked vesicles. nih.gov Although these studies focused on synaptotagmin-1, the significant homology and functional similarity between Syt1 and Syt2 imply that Syt2 likely operates through a comparable mechanism. embopress.org Moreover, the finding that mice lacking Syt2 display modified short-term plasticity aligns with a role for Syt2 in managing the size of the readily releasable vesicle pool, which is formed during the docking and priming stages. nih.govoup.com
The priming phase includes the partial assembly of the SNARE complex, which brings the vesicle and plasma membranes into close contact. nih.govnih.gov It is thought that synaptotagmin modulates this phase by functioning as a clamp, which stops the SNARE complex from fully zippering until a Ca2+ signal is received. nih.gov This clamping action guarantees the preservation of a pool of primed vesicles and the precise synchronization of fusion with the action potential.
The table below outlines the suggested functions of this compound in the docking and priming of synaptic vesicles.
| Process | Proposed Mechanism | Key Interacting Molecules | Reference |
| Docking | Interaction with t-SNAREs to tether the vesicle to the plasma membrane. | SNAP-25, Syntaxin (B1175090) | nih.govjneurosci.org |
| Docking | Formation of oligomeric rings that direct vesicles to PIP2-rich domains. | Phosphatidylinositol 4,5-bisphosphate (PIP2) | biorxiv.orgnih.gov |
| Priming | Arresting the SNARE complex in a partially assembled, fusion-ready state. | SNARE complex | nih.gov |
| Regulation of Vesicle Pool | Influencing the size of the readily releasable pool of vesicles. | nih.govoup.com |
In essence, while the exact molecular workings are still being explored, there is strong evidence to indicate that this compound is deeply involved in the docking and priming of synaptic vesicles. This role is vital for ensuring a constant supply of fusion-ready vesicles and for the accurate temporal regulation of neurotransmitter release.
Role in Facilitating Membrane Fusion Events
The primary role of this compound (Syt2) within the presynaptic terminal is to serve as the immediate catalyst for the fusion of the synaptic vesicle membrane with the plasma membrane following an influx of Ca2+. nih.govnih.gov This event, known as exocytosis, is a finely controlled and energetically intensive process that entails the merging of two lipid bilayers.
When Syt2 binds Ca2+, its C2 domains undergo a conformational alteration that reveals hydrophobic loops. nih.govnih.gov It is believed that these loops then insert into the plasma membrane, drawing the vesicle and plasma membranes closer together. nih.govnih.gov This act of membrane penetration is a crucial phase in the fusion process and relies on the presence of anionic phospholipids (B1166683), such as phosphatidylserine (B164497), within the target membrane. molbiolcell.orgmolbiolcell.org
Simultaneously with its engagement with the plasma membrane, Ca2+-bound Syt2 also interacts with the SNARE complex. nih.govmolbiolcell.orgrupress.org The SNARE complex, which is comprised of synaptobrevin on the vesicle membrane and syntaxin and SNAP-25 on the plasma membrane, supplies the necessary energy for membrane fusion by zippering into a compact four-helix bundle. molbiolcell.orgyoutube.comresearchgate.net Syt2 is thought to release the clamp that holds back the full assembly of the SNARE complex, thus enabling the fusion process to move forward. nih.gov
Certain models propose that Ca2+-bound synaptotagmin can induce a curvature in the plasma membrane, which could reduce the energy threshold required for the creation of a fusion pore—the initial link between the vesicle's interior and the synaptic cleft. nih.gov Additionally, the Ca2+-dependent oligomerization of synaptotagmin molecules might aid in the clustering of SNARE complexes, thereby generating a concentrated force that promotes the merging of the membranes. jneurosci.org
In vitro fusion assays using liposomes have been key in analyzing synaptotagmin's function in membrane fusion. These investigations have demonstrated that the cytoplasmic domain of synaptotagmin can impart Ca2+ sensitivity to SNARE-driven liposome (B1194612) fusion, increasing both the speed and volume of fusion when Ca2+ is present. molbiolcell.orgnih.gov Mutations that interfere with the Ca2+-dependent binding of synaptotagmin to either the membrane or the SNARE complex hinder its capacity to initiate fusion. molbiolcell.org
The following table provides a summary of the principal mechanisms through which this compound aids in membrane fusion events.
| Mechanism | Description | Key Feature | Reference |
| Membrane Penetration | Ca2+-dependent insertion of C2 domain loops into the plasma membrane. | Interaction with anionic phospholipids. | nih.govnih.gov |
| SNARE Complex Interaction | Relieves the fusion clamp and promotes full SNARE complex assembly. | Ca2+-dependent binding to SNAREs. | nih.govmolbiolcell.org |
| Membrane Curvature Induction | Bending of the plasma membrane to lower the energy barrier for fusion. | Potential role of the C2B domain. | nih.gov |
| Oligomerization | Clustering of SNARE complexes to generate localized fusion force. | Ca2+-driven self-association. | jneurosci.org |
Protein Protein and Protein Lipid Interactions of Synaptotagmin Ii
Interaction with Soluble N-Ethylmaleimide-Sensitive Factor Attachment Protein Receptor (SNARE) Complex Components
The core of the synaptic vesicle fusion machinery is the SNARE complex, composed of syntaxin (B1175090), SNAP-25 (Synaptosomal-Associated Protein, 25kDa), and synaptobrevin. Synaptotagmin (B1177969) II interacts directly with components of this complex in a calcium-dependent manner, a process that is critical for linking calcium influx to membrane fusion.
Synaptotagmin II exhibits a calcium-dependent interaction with syntaxin-1, a t-SNARE protein located on the presynaptic plasma membrane. In the presence of calcium, the affinity between synaptotagmin and syntaxin 1 increases significantly. This interaction is primarily mediated by the C2 domains of synaptotagmin. While much of the foundational research has been conducted on synaptotagmin I, the high degree of homology among synaptotagmin isoforms, particularly in the C2 domains, suggests a similar mechanism for this compound. Studies have shown that both wild-type and mutant forms of this compound can be co-immunoprecipitated with syntaxin-1, indicating a stable interaction. embopress.org The binding of calcium to the C2 domains of synaptotagmin is thought to induce a conformational change that exposes a binding site for syntaxin. This interaction is a crucial step in the process of bringing the synaptic vesicle and the plasma membrane into close apposition, preparing them for fusion.
This compound also interacts with SNAP-25, another t-SNARE component. This interaction is also calcium-dependent and is considered essential for the calcium-triggered fusion of synaptic vesicles. nih.gov Research has identified specific negatively charged amino acid residues in the C-terminus of SNAP-25 that are critical for this calcium-dependent binding of synaptotagmin. nih.govcore.ac.uk Mutation of these residues in SNAP-25 impairs its ability to bind synaptotagmin in a calcium-dependent manner, leading to a loss of regulated exocytosis. nih.gov This suggests that the direct binding of this compound to SNAP-25 is a key event in the calcium-sensing mechanism that triggers membrane fusion. nih.gov Like its interaction with syntaxin, the binding to SNAP-25 is facilitated by the C2 domains of synaptotagmin.
The interactions of this compound with individual SNARE proteins have a profound impact on the assembly and organization of the entire SNARE complex. In the absence of calcium, synaptotagmin can act as a "clamp," preventing the full zippering of the SNARE complex and thereby inhibiting spontaneous vesicle fusion. nih.govbohrium.com Upon calcium influx, the binding of calcium to this compound is thought to relieve this clamp, allowing the SNARE complex to fully assemble and drive membrane fusion. nih.govnih.gov This calcium-dependent switch from an inhibitory to a fusogenic role is a central feature of synaptotagmin's function. Furthermore, synaptotagmin's ability to oligomerize and interact with multiple SNARE complexes may contribute to the clustering of these complexes at the active zone, creating a localized and highly efficient fusion site.
| Interacting SNARE Component | Calcium Dependence | Key Findings |
| Syntaxin-1 | Yes | Calcium increases the binding affinity between synaptotagmin and syntaxin-1. nih.gov this compound co-immunoprecipitates with syntaxin-1. embopress.org |
| SNAP-25 | Yes | C-terminal acidic residues of SNAP-25 are crucial for Ca2+-dependent synaptotagmin binding. nih.govcore.ac.uk This interaction is essential for Ca2+-triggered exocytosis. nih.gov |
| SNARE Complex | Yes | Synaptotagmin can act as a clamp in the absence of calcium and a trigger in its presence. nih.gov It influences the assembly and clustering of SNARE complexes. |
Interaction with Calcium Channels
This compound is strategically located in close proximity to voltage-gated calcium channels at the presynaptic terminal. There is evidence for a direct physical interaction between synaptotagmin and these channels. frontiersin.org This interaction is thought to be crucial for the tight coupling between calcium influx and neurotransmitter release. By tethering synaptic vesicles near the site of calcium entry, this interaction ensures that synaptotagmin is exposed to high local concentrations of calcium, allowing for rapid and synchronous vesicle fusion upon the arrival of an action potential. The C2B domain of synaptotagmin has been implicated in this interaction with the "synprint" (synaptic protein interaction) motif of voltage-gated calcium channels. wikipedia.org
Interaction with Complexin
Complexin is a small cytosolic protein that binds to the assembled SNARE complex and plays a dual role in regulating exocytosis, acting as both a clamp and a facilitator. wikipedia.org this compound interacts with the SNARE-complexin assembly. In the absence of calcium, complexin clamps the SNARE complex, preventing premature fusion. wikipedia.org Upon calcium binding, synaptotagmin is proposed to displace complexin from the SNARE complex, thereby releasing the fusion clamp and allowing exocytosis to proceed. wikipedia.orgwikipedia.org However, other studies suggest that synaptotagmin and complexin can bind simultaneously to the SNARE complex, and that synaptotagmin induces a conformational change in complexin to relieve its inhibitory effect without complete displacement. nih.govacs.org This interplay between this compound and complexin is a critical regulatory checkpoint in the final steps of neurotransmitter release.
| Interacting Protein | Role in Exocytosis | Nature of Interaction with this compound |
| Voltage-Gated Calcium Channels | Mediate Ca2+ influx | Physical tethering, ensuring proximity of vesicles to Ca2+ source. frontiersin.org |
| Complexin | Clamps and facilitates fusion | Ca2+-dependent displacement or conformational change to release the fusion clamp. wikipedia.orgnih.gov |
Interaction with Calmodulin and Calmodulin-Dependent Kinases
Calmodulin (CaM) is another important calcium-binding protein in neurons that can influence synaptic transmission. nih.gov Calmodulin can interact with synaptotagmin both directly and indirectly through the action of calmodulin-dependent kinases (CaMKs). researchgate.netnih.gov Studies have shown an inverse relationship between the levels of calmodulin and synaptotagmin-2 in different brain regions, suggesting a regulatory link. nih.gov Furthermore, calmodulin has been shown to suppress the transcription of the synaptotagmin-2 gene in cortical neurons. nih.gov Calmodulin-dependent kinases, such as CaMKII, can phosphorylate various synaptic proteins, including synaptotagmin, which can modulate their function. nih.govwikipedia.org The interaction with calmodulin and its downstream effectors adds another layer of regulation to the function of this compound, integrating it with broader cellular calcium signaling pathways. frontiersin.org
Interaction with Endocytic Machinery Components (e.g., AP-2 Complex)
This compound is implicated in the process of clathrin-mediated endocytosis, which is essential for the recycling of synaptic vesicles after neurotransmitter release. A key interaction in this process is with the adaptor protein 2 (AP-2) complex. While much of the detailed biochemical analysis has been performed on the highly homologous synaptotagmin I, the C2B domain is a conserved feature of synaptotagmin isoforms that mediates binding to the AP-2 complex. nih.govelsevierpure.comjneurosci.org This interaction is critical for the recruitment of clathrin and other endocytic proteins to the site of vesicle recycling.
Table 1: Interaction of this compound with Endocytic Machinery (Qualitative data based on the conserved function of the synaptotagmin family)
| Interacting Partner | This compound Domain | Key Findings |
| AP-2 complex | C2B | Mediates the recruitment of the endocytic machinery. |
| α-adaptin (AP-2 subunit) | C2B | Contributes to the overall binding of the AP-2 complex. |
| µ2-adaptin (AP-2 subunit) | C2B | A primary binding site for synaptotagmin within the AP-2 complex. |
Interaction with Phospholipids (B1166683)
The function of this compound as a calcium sensor is intrinsically linked to its ability to interact with phospholipids in the cell membrane. These interactions are crucial for the docking of synaptic vesicles and the subsequent fusion process during exocytosis. This compound exhibits calcium-dependent binding to anionic phospholipids. nih.gov
The C2 domains of synaptotagmin contain calcium-binding loops. Upon an influx of calcium, these loops undergo a conformational change that promotes their insertion into the lipid bilayer. This process is facilitated by the presence of negatively charged phospholipids, such as phosphatidylserine (B164497) (PS) and phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govnih.govresearchgate.netnih.gov
The interaction with PIP2 is particularly noteworthy as it is thought to play a role in localizing synaptotagmin to specific microdomains on the plasma membrane, thereby ensuring the spatial and temporal precision of neurotransmitter release. nih.govresearchgate.net The binding to PIP2 can enhance the calcium sensitivity of synaptotagmin. nih.gov While the general principles of phospholipid binding are established for the synaptotagmin family, detailed quantitative studies specifying the binding affinities and kinetics of this compound with different phospholipids are limited.
Table 2: Interaction of this compound with Phospholipids (General properties based on studies of the synaptotagmin family)
| Phospholipid | Interaction Type | Role |
| Phosphatidylserine (PS) | Calcium-dependent | Facilitates the penetration of C2 domains into the membrane. nih.govnih.gov |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Calcium-dependent and -independent interactions | Localizes this compound to the plasma membrane and enhances its calcium sensitivity. nih.govresearchgate.netnih.gov |
Oligomerization Properties of this compound
This compound has the ability to form oligomers, both with itself (homo-oligomerization) and with other synaptotagmin isoforms (hetero-oligomerization). This property is believed to be important for its function in creating a fusion-competent state at the site of vesicle release.
Studies have shown that synaptotagmin I and this compound can co-localize on the same synaptic vesicles and form heterodimers in a calcium-dependent manner. This interaction has been demonstrated through co-immunoprecipitation and fluorescence resonance energy transfer (FRET) assays. The calcium concentration required for half-maximal heterodimerization of synaptotagmin I and II has been determined, providing quantitative insight into this process. This suggests that the interplay between different synaptotagmin isoforms on a single vesicle can create a variety of calcium sensors with distinct sensitivities.
The C2B domain is also implicated in the calcium-driven oligomerization of synaptotagmins. jneurosci.orgnih.gov This self-assembly is thought to contribute to the formation of a ring-like structure that may play a role in organizing the fusion machinery and regulating the fusion pore.
Table 3: Oligomerization Properties of this compound
| Interaction Type | Condition | Quantitative Data | Proposed Function |
| Heterodimerization with Synaptotagmin I | Calcium-dependent | EC50 = 6 ± 4 µM | Creation of calcium sensors with varied sensitivities. |
Genetic and Mutational Analysis of Synaptotagmin Ii Function
Generation and Characterization of Synaptotagmin (B1177969) II Knockout Models
The creation of synaptotagmin II knockout (KO) mouse models has provided significant insights into its physiological functions. Synaptotagmin-2 KO mice are viable at birth but subsequently develop severe motor dysfunction and typically perish around 3 weeks of age nih.govnih.govjneurosci.org. This postnatal lethality and the observed motor defects underscore an essential role for this compound in mammalian development and survival nih.govnih.govjneurosci.org.
Impact on Synaptic Transmission in Specific Neuronal Circuits
Studies using this compound knockout mice have revealed distinct impacts on synaptic transmission depending on the neuronal circuit examined. In cultured striatal neurons, the deletion of this compound slows the kinetics of evoked neurotransmitter release without significantly altering the total amount of release nih.govnih.govjneurosci.org. This suggests a role for this compound in the timing and speed of release in these neurons.
In contrast, this compound-deficient neuromuscular junctions (NMJs) exhibit a substantial reduction in evoked release and alterations in short-term synaptic plasticity nih.govnih.govjneurosci.org. This more severe impairment at NMJs, compared to striatal neurons, might be attributed to the coexpression of synaptotagmin I and this compound at NMJs, where both isoforms contribute to fast Ca2+-triggered release nih.govnih.gov.
Data on the impact of this compound knockout on evoked synaptic release:
| Neuronal Circuit | Effect on Evoked Release Kinetics | Effect on Total Evoked Release |
| Cultured Striatal Neurons | Slowed | No significant change |
| Neuromuscular Junctions (NMJs) | Reduced | Significant reduction |
Effects on Mammalian Development and Survival
As mentioned earlier, homozygous this compound knockout mice are postnatally lethal, typically dying around 3 weeks of age nih.govnih.govjneurosci.org. They also display severe motor deficits nih.govnih.govjneurosci.org. This indicates that while not essential for embryonic development, this compound is critical for proper postnatal development and survival in mammals. The observed motor dysfunction is likely linked to impaired neurotransmission in motor circuits where this compound is highly expressed, such as the spinal cord and NMJs nih.govnih.govjneurosci.org.
Data on the survival of this compound knockout mice:
| Genotype | Survival | Phenotype |
| Wild-type | Normal | Normal |
| Heterozygous Knockout | Normal | Normal |
| Homozygous Knockout | Postnatal Lethality (~3 weeks) | Severe motor dysfunction |
Analysis of Point Mutations in this compound
Point mutations in this compound have been studied to understand the contribution of specific residues and domains to its function. These mutations can affect various aspects of the protein, including calcium binding, protein stability, and ultimately, neurotransmitter release.
Mutations Affecting Calcium Binding Sites
This compound, like other synaptotagmins, contains C2 domains with calcium-binding pockets formed by negatively charged aspartate residues sdbonline.orgelifesciences.orgjneurosci.org. Mutations in these residues can significantly impact calcium binding and, consequently, the calcium-dependent triggering of neurotransmitter release. For example, mutations in the C2B domain calcium-binding pocket have been shown to dominantly disrupt neurotransmission elifesciences.orgjneurosci.org. In humans, heterozygous missense mutations in the C2B calcium-binding domain of SYT2 have been identified in individuals with peripheral motor neuron syndromes resembling Lambert-Eaton myasthenic syndrome nih.gov. Specifically, a mutation disrupting an essential calcium-binding aspartate residue (Asp307Ala) was found in one family, leading to a presynaptic neuromuscular junction disorder nih.gov.
While mutations in the C2B domain calcium-binding sites often have severe consequences, mutations in the C2A domain calcium-binding sites may have less pronounced effects in some contexts, potentially due to cooperative or partially redundant functions of the two C2 domains sdbonline.org. However, intact calcium binding by the C2A domain can be required for the dominant-negative effects observed with certain C2B domain mutations elifesciences.org.
Mutations Affecting Protein Stability and Expression Levels
Some point mutations in this compound can affect the protein's stability and lead to reduced expression levels. An ataxic mouse strain harboring a single amino-acid substitution (I377N) in synaptotagmin 2 provides an example nih.govnih.govembopress.org. This mutation, located in the seventh β-strand of the C2B domain, causes a destabilization of the protein, resulting in significantly decreased this compound levels in the cerebellum and spinal cord of homozygous mutant mice nih.govembopress.org. Despite the reduced levels, the mutant C2B domain appears to fold correctly and retains its calcium-binding properties in vitro, suggesting the primary defect is in protein stability rather than a direct disruption of calcium coordination by this specific mutation embopress.org.
Consequences for Evoked and Spontaneous Release
Point mutations in this compound can have differential effects on evoked and spontaneous neurotransmitter release. Studies on the synaptotagmin 2I377N mutant mice revealed that this mutation causes a delay and a decrease in Ca2+-induced evoked release at the Calyx of Held synapse nih.govnih.govembopress.org. This finding supports a role for this compound in the Ca2+ triggering of evoked release in brainstem synapses nih.govnih.govembopress.org.
Unexpectedly, the same synaptotagmin 2I377N mutation also led to a dramatic increase in spontaneous release nih.govnih.govembopress.org. This suggests that this compound, in addition to its role in triggering evoked release, also functions to limit spontaneous vesicle fusion nih.govnih.govembopress.org. This dual role appears to be a general feature shared with synaptotagmin I, as synaptotagmin 1-deficient cortical neurons also exhibit an increase in spontaneous release nih.govnih.gov.
Mutations affecting calcium binding sites, particularly in the C2B domain, can also impact both evoked and spontaneous release. While mutations that abolish C2B calcium binding severely impair evoked release, they can also enhance the rate of spontaneous fusion elifesciences.orgpnas.org. This further supports the idea that this compound acts as a fusion clamp in the absence of calcium, and disrupting its calcium binding can release this clamp, increasing spontaneous events sdbonline.orgelifesciences.org.
Data on the effects of the synaptotagmin 2 I377N mutation on release:
| Type of Release | Effect of Synaptotagmin 2 I377N Mutation |
| Evoked Release | Delayed and Decreased |
| Spontaneous Release | Increased |
Genetic Redundancy and Complementary Roles with Other Synaptotagmin Isoforms
The functional relationship between synaptotagmin isoforms, particularly Syt I and Syt II, has been a subject of extensive research. These two isoforms share structural similarities, both containing a single transmembrane domain and two cytoplasmic C2 domains (C2A and C2B) that bind calcium and phospholipids (B1166683) researchgate.netjneurosci.orgembopress.org. Their expression patterns in the central nervous system are partly complementary, leading to the assumption of functional redundancy jneurosci.orgnih.gov.
Studies involving knockout mice have provided insights into the extent of this redundancy and the specific roles of Syt II. While Syt I and Syt II are considered to have similar functions, they are not entirely functionally redundant nih.gov. Synaptotagmin-1 knockout mice exhibit a severe phenotype, including a loss of fast synchronous release in hippocampal and cortical neurons and perinatal lethality, despite expressing normal levels of Syt II nih.gov. This suggests that Syt I has crucial functions that cannot be fully compensated by Syt II, possibly due to differential expression patterns where Syt I is more prevalent in certain forebrain regions nih.gov.
Conversely, genetic analysis of Syt II in mice has revealed its essential role for survival and its contribution to Ca²⁺ triggering of neurotransmitter release in central and neuromuscular synapses nih.gov. Mice with a point mutation (I377N) in the Syt II gene, which destabilizes the C2B domain, show severe ataxia, delayed and decreased Ca²⁺-induced release, and a dramatic increase in spontaneous release embopress.orgembopress.org. Interestingly, Syt I-deficient cortical neurons also display a similar increase in spontaneous release, indicating a shared function between Syt I and Syt II in restricting spontaneous release and triggering evoked release embopress.orgembopress.org. This suggests that Syt I and Syt II may perform equivalent functions in these processes, potentially by controlling "release slots" for synaptic vesicles at the active zone embopress.org.
In addition to Syt I, Syt II also exhibits functional overlap and complementary roles with other synaptotagmin isoforms, depending on the cell type and specific exocytotic event. In adrenal chromaffin cells, Syt I and Syt VII are functionally overlapping Ca²⁺ sensors for exocytosis frontiersin.orgpnas.orgnih.gov. While Syt I is crucial for fast synchronous release, Syt VII, with its higher calcium affinity and slower binding kinetics, contributes to a slower form of exocytosis that persists even in the absence of Syt I pnas.orgnih.gov. This highlights how different isoforms can contribute to distinct kinetic components of release.
Studies in other systems further illustrate the diversity and potential for compensation among synaptotagmins. In pancreatic β-cells, Synaptotagmin III has been implicated in regulated exocytosis, while Synaptotagmin IV regulates exocytosis in Drosophila neurons and neuroendocrine PC12 cells biologists.com. In PC12 cells, Synaptotagmin I and Synaptotagmin IX mediate Ca²⁺-dependent secretion plos.org. The diverse properties of synaptotagmin isoforms, including their Ca²⁺ affinity and interaction with other proteins like SNAREs, enable cells to fine-tune their responses to different Ca²⁺ signals and regulate various modes of exocytosis frontiersin.orgjneurosci.orgbiologists.com.
While some synaptotagmins, like Syt I and Syt II, share roles in fast synchronous release and spontaneous release regulation, others, such as Synaptotagmin IV and Synaptotagmin XI, lack key calcium-binding residues and may function in calcium-independent trafficking pathways or have regulatory roles sdbonline.orgwhiterose.ac.ukbiorxiv.org. The complexity of synaptotagmin function is further underscored by findings that some isoforms may form homo- and heterodimers, and their localization and function can vary across different subcellular locations and cell types researchgate.netuniprot.org.
The genetic analysis of synaptotagmin function, particularly through knockout and mutational studies, has been instrumental in dissecting the specific contributions and potential redundancies of individual isoforms. However, the presence of multiple synaptotagmins with potentially overlapping functions and the complexity of their interactions with other components of the exocytotic machinery necessitate further research to fully understand their roles in diverse cellular processes frontiersin.orgsdbonline.org.
Table 1: Selected Synaptotagmin Isoforms and Associated Functions
| Synaptotagmin Isoform | Primary Role(s) | Notes |
| This compound | Fast synchronous neurotransmitter release, regulation of spontaneous release embopress.orgembopress.org | Primarily expressed in hindbrain, cerebellum, spinal cord, and some forebrain neurons nih.gov |
| Synaptotagmin I | Fast synchronous neurotransmitter release pnas.orgnih.govplos.org | Canonical isoform, widely studied, essential for survival in mice nih.gov |
| Synaptotagmin VII | Slower asynchronous release, high calcium affinity sensor frontiersin.orgpnas.orgnih.gov | Functionally overlaps with Syt I in some cell types like chromaffin cells pnas.orgnih.gov |
| Synaptotagmin IX | Fast Ca²⁺ triggering of release (alongside Syt I and Syt II) sdbonline.org | Involved in Ca²⁺-dependent secretion in PC12 cells plos.org |
| Synaptotagmin IV | Regulator of exocytosis biologists.comwhiterose.ac.ukbiorxiv.org | Lacks key calcium-binding residues, potential role in calcium-independent pathways sdbonline.orgwhiterose.ac.ukbiorxiv.org |
Cellular and Subcellular Localization and Expression Patterns of Synaptotagmin Ii
Synaptic Vesicle Localization
Synaptotagmin (B1177969) II is unequivocally localized to synaptic vesicles, similar to synaptotagmin 1. embopress.org This strategic positioning on the vesicle membrane allows it to sense the rapid influx of calcium ions into the presynaptic terminal upon depolarization. researchgate.netsdbonline.org The calcium binding to the C2 domains of Syt2 facilitates its interaction with SNARE proteins and phospholipids (B1166683), driving the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. embopress.orgsdbonline.org Studies utilizing techniques such as immunocytochemistry and functional screens with pHluorin-tagged synaptotagmins have confirmed the presence of Syt2 on synaptic vesicles. molbiolcell.org
Differential Expression in Neuronal Subsets and Brain Regions
Synaptotagmin II exhibits a distinct expression pattern across different neuronal subsets and brain regions, which contrasts with the more widespread distribution of synaptotagmin 1. This differential expression suggests that Syt2 plays specialized roles in the synapses where it is predominantly found.
This compound is particularly abundant in caudal brain areas, including the brainstem, cerebellum, and spinal cord. embopress.orgjneurosci.orgnih.govjneurosci.orgjneurosci.orgnih.govuniprot.org In the spinal cord, most neurons appear to express Syt2, including all motoneurons. jneurosci.orgnih.govjneurosci.org Abundant expression is also observed in various brainstem nuclei, such as the inferior colliculus, pontine reticular nuclei, nuclei of the fifth and seventh cranial nerves, and the nucleus of the trapezoid body. jneurosci.orgnih.gov In the cerebellum, Syt2 is expressed in all Purkinje neurons and the majority of neurons in the deep cerebellar nuclei. jneurosci.orgnih.govjneurosci.orgresearchgate.net This prominent expression in caudal regions highlights a significant role for Syt2 in the synaptic transmission occurring in these areas.
While less abundant in the forebrain compared to caudal regions, this compound is present in selected forebrain neuronal populations. embopress.orgjneurosci.orgnih.govjneurosci.orgnih.gov The majority of neurons in the striatum and zona incerta express Syt2. jneurosci.orgnih.govresearchgate.net Considerable expression has also been noted in the reticular nucleus of the thalamus and the ventromedial nucleus of the hypothalamus. jneurosci.orgnih.govresearchgate.net In contrast, the major thalamic nuclei, the cortex, and the hippocampal formation show little Syt2 expression, with only a few scattered positive neurons observed. jneurosci.orgnih.govresearchgate.net The restricted expression in these forebrain areas suggests specific functions for Syt2 within these circuits.
Data Table: this compound Expression in Selected Brain Regions (Based on mouse studies)
| Brain Region | Expression Level | Specific Neuronal Subsets Mentioned | Source |
| Spinal Cord | Abundant | Most neurons, including all motoneurons | jneurosci.orgnih.govjneurosci.org |
| Brainstem | Abundant | Inferior colliculus, pontine reticular nuclei, cranial nerve nuclei | jneurosci.orgnih.gov |
| Cerebellum | Abundant | All Purkinje neurons, majority of deep cerebellar nuclei neurons | jneurosci.orgnih.govjneurosci.orgresearchgate.net |
| Striatum | Considerable | Majority of neurons | jneurosci.orgnih.govresearchgate.net |
| Zona Incerta | Considerable | Majority of neurons | jneurosci.orgnih.govresearchgate.net |
| Reticular Thalamic Nucleus | Considerable | Appears to contain only one type of neuron, likely inhibitory. jneurosci.org | jneurosci.orgnih.govjneurosci.orgresearchgate.net |
| Ventromedial Hypothalamus | Considerable | jneurosci.orgnih.govresearchgate.net | |
| Cortex | Low/Scattered | Few isolated neurons, potentially inhibitory interneurons. researchgate.net | jneurosci.orgnih.govresearchgate.net |
| Hippocampus | Low/Scattered | Few isolated neurons, potentially inhibitory interneurons (e.g., hilus, CA3, parvalbumin-expressing basket cells). researchgate.net | jneurosci.orgnih.govresearchgate.net |
This compound shows a notable presence in inhibitory GABAergic synapses, particularly in the cerebellum at basket cell to Purkinje cell synapses. cellsignal.complos.orgmaxplanckneuroscience.orgnih.govdoi.orgjneurosci.org In the visual cortex, Syt2 is found exclusively in inhibitory, VGAT-positive boutons. plos.org Nearly all Syt2-positive boutons in the adult visual cortex also contain parvalbumin (PV), and vice versa, indicating a strong association with PV-expressing inhibitory neurons. cellsignal.complos.orgjneurosci.org This selective expression in certain inhibitory circuits suggests a specialized role for Syt2 in mediating fast and temporally precise inhibitory neurotransmission. maxplanckneuroscience.orgnih.govdoi.org While Syt1 is often enriched in excitatory terminals, Syt2 is selectively expressed at some inhibitory synapses, contributing to their specific release properties. maxplanckneuroscience.orgnih.govdoi.org However, some studies also indicate coexpression of Syt1 and Syt2 at certain inhibitory synapses, where they can redundantly support fast release. jneurosci.orgnih.gov
Expression in Neuromuscular Junctions (NMJs)
This compound is a major synaptotagmin isoform expressed at neuromuscular junctions (NMJs). cellsignal.comresearchgate.netmdpi.com Its presence at these synapses, which mediate communication between motor neurons and muscle fibers, is consistent with its role in fast, calcium-triggered neurotransmitter release. researchgate.netnih.govjneurosci.orgnih.gov Studies in mice have demonstrated that Syt2 deficiency leads to a significant reduction in evoked release and alterations in short-term synaptic plasticity at NMJs. nih.govjneurosci.orgnih.gov This highlights the critical function of Syt2 in ensuring efficient neuromuscular transmission.
Expression in Non-Neuronal Secretory Cells (e.g., Mast Cells, Lysosomes)
Beyond the nervous system, this compound is also found in certain non-neuronal secretory cells. In mast cells, Syt2 is expressed and localizes to a lysosomal compartment, distinct from the histamine-serotonin-containing secretory granules. biologists.comfrontiersin.orgkarger.comnih.govfrontiersin.org In these cells, Syt2 has been shown to negatively regulate calcium-triggered exocytosis of lysosomes. frontiersin.orgkarger.comnih.gov This suggests a broader role for Syt2 in regulating exocytotic events in various cell types, potentially involving different types of secretory vesicles or organelles like lysosomes. Syt2 has also been detected in neutrophils and may participate in phagocytic and exocytotic processes in these cells. wikigenes.org
Developmental Expression Profiles
The developmental expression of this compound (Syt II) has been studied across different species and regions of the nervous system, revealing distinct temporal and spatial patterns. These patterns often correlate with periods of synaptogenesis and synaptic maturation.
In the rat central nervous system (CNS), this compound mRNA transcripts are predominantly found in the spinal cord throughout development, while synaptotagmin I mRNAs are more widely expressed in the brain. nih.govjneurosci.org The expression of synaptotagmin I, II, and III genes generally increases during development and persists into adulthood, mirroring neuronal differentiation. nih.govjneurosci.org
Studies in the rat hypothalamus show that this compound mRNA levels are low during embryonic development (E15 and E17), representing only 1-6% of adult levels. researchgate.net These levels increase postnatally, reaching adult levels by postnatal day 14 (P14). researchgate.net This developmental pattern is similar to that of synaptotagmin I mRNA in the hypothalamus. researchgate.net
In the mouse visual cortex, Syt II protein expression is detected in synaptic boutons before the expression of parvalbumin (PV), a common marker for inhibitory interneurons. plos.org Unlike PV expression, Syt II expression in the visual cortex is not downregulated by dark-rearing, suggesting it serves as an activity-independent marker for the development and plasticity of perisomatic inhibitory innervations. plos.org In the adult visual cortex, Syt II is found in inhibitory, VGAT-positive boutons, and most Syt II positive boutons also contain PV. plos.org Syt II protein is expressed in layers 2-6 of the visual cortex, excluding layer 1, and is localized perisomatically around neurons. plos.org Expression is particularly strong in the lower part of layer 5. plos.org
Research in the avian auditory brainstem (chick) indicates that the expression patterns of Syt II are established relatively early in development, by embryonic day 18 (E18), and persist through postnatal day 7 (P7). biorxiv.org Syt II is the dominant isoform in the auditory brainstem nuclei, including the nucleus magnocellularis (NM), nucleus angularis (NA), and nucleus laminaris (NL). biorxiv.org Although already dense at E18, anti-Syt2 labeling shows small but significant increases in density with age, with significant differences observed between E18 and P1, and between E18 and P7. biorxiv.org Specifically, NL shows a significant increase in Syt II expression between E18 and P7. biorxiv.org
In mouse motor nerve terminals, a developmental switch in synaptotagmin isoforms occurs during postnatal maturation. At postnatal day 3 (P3), both Syt I and Syt II are co-expressed in wild-type terminals. oup.com However, by P9-11, a significant proportion of terminals show no or very low levels of Syt I, while Syt II is upregulated. oup.com This indicates a developmental downregulation of Syt I and upregulation of Syt II in these terminals. oup.com
Studies in Drosophila show that the expression of synaptotagmin (the single Syt gene in flies) is detected at low levels in late stage 13 or early stage 14 embryos in a subset of CNS neurons. biologists.com During axonogenesis, Synaptotagmin is transiently localized to neuronal cell bodies and rapidly transported along axons. biologists.comsdbonline.org After synapse formation, it accumulates in a punctate pattern at synaptic contact sites. biologists.comsdbonline.org Intense staining is observed along longitudinal tracts in the ventral nerve cord and brain, and at neuromuscular junctions in embryos and larvae. biologists.comsdbonline.org
The developmental expression profiles highlight the dynamic nature of Syt II localization and abundance during nervous system development, suggesting its involvement in the establishment and maturation of specific synaptic connections.
Developmental Expression of this compound mRNA in Rat Hypothalamus (Relative to Adult Levels)
| Developmental Stage | Relative Syt II mRNA Level (%) |
| E15 | 1-6 |
| E17 | 1-6 |
| P1 | Increased from embryonic levels |
| P7 | Increased from P1 level |
| P14 | Reaches adult levels |
| P21 | Maintained at adult levels |
| Adult | 100 |
Data compiled from research findings researchgate.net.
Developmental Changes in Synaptotagmin Protein Expression in Chick Auditory Brainstem
| Region/Nucleus | Developmental Stage | Syt II Label Density | Significance (vs E18) |
| Auditory Brainstem | E18 | Dense | - |
| Auditory Brainstem | P1 | Increased | P < 0.00224 |
| Auditory Brainstem | P7 | Increased | P < 0.0178 |
| NL | E18 | Dense | - |
| NL | P1 | Increased | Not specified |
| NL | P7 | Increased | P < 0.0261 |
Data compiled from research findings biorxiv.org.
Synaptotagmin Isoform Expression in Mouse Motor Nerve Terminals During Postnatal Development
| Developmental Stage | Syt I Expression | Syt II Expression | Co-expression at Individual Terminals |
| P3 | Present | Present | Yes (in all WT terminals) |
| P9-11 | Low/Absent | Upregulated | No (low/no Syt1 in 71% of terminals) oup.com |
Data compiled from research findings oup.com.
Functional Specificity and Isoform Diversity Within the Synaptotagmin Family
Comparison of Synaptotagmin (B1177969) II with Synaptotagmin I
Synaptotagmin II is one of the most extensively studied isoforms, alongside Synaptotagmin I (Syt I). They are the most closely related members of the family, sharing approximately 76% sequence identity in mice. embopress.org Both Syt I and Syt II are unequivocally localized to synaptic vesicles and are considered major calcium sensors for fast neurotransmitter release. embopress.orgarvojournals.orgfrontiersin.org
Similarities in Calcium Sensing and Release Triggering
Both Syt I and Syt II bind to SNARE proteins and phospholipids (B1166683) in a calcium-dependent manner. embopress.orgmit.edu This calcium binding, primarily through their C2 domains, is essential for triggering the rapid fusion of synaptic vesicles with the presynaptic membrane, a process underlying synchronous neurotransmitter release. embopress.orgjneurosci.orgfrontiersin.orgmit.edu The C2 domains of Syt I and Syt II exhibit calcium affinities that are boosted to physiological levels in the presence of phospholipids. embopress.org Studies have shown that both isoforms play important roles in calcium-triggered release. nih.gov In fact, Syt II can rescue the Syt I deficiency phenotype in neurons and chromaffin cells, suggesting similar core functions. embopress.orgjneurosci.org
Differences in Expression Patterns and Functional Redundancy
Despite their similarities, Syt I and Syt II exhibit distinct expression patterns and are not entirely functionally redundant. embopress.orgjneurosci.orgjneurosci.org Syt I is predominantly found in the forebrain, whereas Syt II is more abundant in caudal brain areas, including the brainstem and spinal cord, as well as selected forebrain neurons like those in the striatum, hypothalamus, cortex, and hippocampus. embopress.orgnih.govjneurosci.orgnih.gov This differential expression suggests that they may perform analogous functions in different neuronal populations. jneurosci.org
While Syt II can rescue Syt I deficiency phenotypes, genetic studies in mice have revealed non-redundant roles. nih.govjneurosci.org For instance, Syt I knockout mice, which express normal levels of Syt II, still exhibit a severe phenotype characterized by a loss of fast synchronous release and perinatal lethality in hippocampal and cortical neurons. nih.govjneurosci.org Conversely, Syt II deficiency causes a lethal impairment in synaptic transmission in selected synapses, although this impairment can be less severe than that caused by Syt I deletion in forebrain neurons, potentially due to coexpression and concerted function with Syt I in some synapses like neuromuscular junctions. nih.gov Additionally, Syt II, but not Syt I, selectively binds inositolpolyphosphates, indicating subtle biochemical differences. embopress.org Deletion of Syt II has also been shown to increase spontaneous release independently of calcium in some synapses, suggesting potential calcium-independent functions. nih.gov
The expression of either Syt I or Syt IX (another isoform) was found to be sufficient to confer calcium regulation on vesicle exocytosis in PC12 cells, but they conferred different release rates, indicating that individual isoforms impart distinct kinetic properties. biologists.com Similarly, differences have been observed in the kinetics of Syt I and Syt II mediated postsynaptic currents, suggesting that the expressed isoform can dictate the properties of release at a synapse. frontiersin.org
An interactive data table comparing key properties of Synaptotagmin I and II could include:
| Feature | Synaptotagmin I | This compound |
| Primary Localization | Forebrain | Caudal brain regions, some forebrain |
| Sequence Identity (vs Syt I) | 100% | ~76% (mouse) embopress.org |
| Role in Synchronous Release | Major Ca²⁺ sensor arvojournals.orgfrontiersin.org | Major Ca²⁺ sensor arvojournals.orgfrontiersin.org |
| Rescue Syt I Deficiency | N/A | Yes embopress.orgjneurosci.org |
| Binding to Inositolpolyphosphates | No embopress.org | Yes embopress.org |
| Effect of KO on Spontaneous Release | No significant change to single APs, increase with trains embopress.org | Increased nih.govnih.gov |
| Effect of KO on Evoked Release | Loss of fast synchronous release nih.govjneurosci.org | Decreased, slowed kinetics nih.govnih.gov |
(Note: In a truly interactive table, users might be able to sort by columns or filter based on criteria.)
Distinct Roles of this compound Relative to Synaptotagmin VII in Asynchronous Release
While Syt I and Syt II are primarily associated with fast synchronous neurotransmitter release, Synaptotagmin VII (Syt VII) has been implicated in asynchronous release. wikipedia.orgpnas.orgresearchgate.netfrontiersin.orgjneurosci.org Asynchronous release is a slower mode of neurotransmitter release that occurs after the initial synchronous burst, often in response to residual calcium levels. nih.govpnas.orgfrontiersin.org
Studies, particularly at the zebrafish neuromuscular junction, have shown distinct roles for Syt II and Syt VII. pnas.orgnih.gov Knockdown of Syt II reduces synchronous release, while knockdown of Syt VII reduces the asynchronous component of release. pnas.org This suggests that Syt II is the primary calcium sensor for synchronous transmission, whereas Syt VII mediates the slower, asynchronous release. wikipedia.orgpnas.org
Syt VII generally has a higher calcium affinity compared to Syt I and Syt II, making it suitable for sensing lower, more sustained calcium concentrations associated with asynchronous release. frontiersin.orgmolbiolcell.org However, the precise mechanism by which Syt VII mediates asynchronous release and its interaction with other proteins involved in this process are still areas of active research. researchgate.netfrontiersin.org Some studies suggest Syt VII acts as a calcium sensor on the plasma membrane, complementary to vesicular synaptotagmins like Syt I and II. researchgate.net Other findings suggest Syt VII might be involved in replenishing the readily releasable pool of vesicles. researchgate.net
Despite Syt VII's role in asynchronous release, some evidence suggests that asynchronous release can still occur, or even be augmented, in the absence of Syt I or Syt II, potentially because the removal of these faster isoforms removes their "release-clamping" influence. researchgate.netplos.org Conversely, in some contexts, Syt VII has been shown to synchronize release and suppress spontaneous release, indicating complex and potentially context-dependent functions. plos.org
Functional Differentiation from Calcium-Independent Synaptotagmins (e.g., Synaptotagmin XII)
Not all members of the synaptotagmin family bind calcium. wikipedia.org These calcium-independent synaptotagmins perform distinct functions in membrane trafficking and synaptic regulation. Synaptotagmin XII (Syt XII) is a notable example of a synaptotagmin that does not bind calcium. researchgate.netuniprot.org
Unlike Syt II, which is a primary calcium sensor for evoked synchronous release, Syt XII has been shown to selectively modulate spontaneous neurotransmitter release. researchgate.netuniprot.orggenecards.orgnih.gov Syt XII is localized to synaptic vesicles and can interact with Syt I. nih.gov It is phosphorylated by cAMP-dependent protein kinase A (PKA), and this phosphorylation is important for its effect on spontaneous release. researchgate.netnih.gov Expression of Syt XII in neurons increases spontaneous release without affecting evoked release. nih.gov
This functional differentiation highlights that while some synaptotagmins directly couple calcium influx to rapid exocytosis (like Syt II), others modulate different aspects of synaptic vesicle dynamics, such as spontaneous release, through calcium-independent mechanisms. researchgate.netnih.gov The C2 domains of calcium-independent synaptotagmins, such as those in the synaptotagmin-like protein (Slp) family, lack the full complement of aspartate residues required for calcium binding in classical synaptotagmins, yet they can still bind to membranes, often in a calcium-independent manner. ucdenver.edu
Evolutionary Conservation of Synaptotagmin Functions Across Species (e.g., Drosophila, Zebrafish, Mammals)
The synaptotagmin family is evolutionarily conserved across a wide range of species, from invertebrates like Drosophila melanogaster and Caenorhabditis elegans to vertebrates like zebrafish and mammals. arvojournals.orgsdbonline.orgelifesciences.orgnih.gov This conservation underscores the fundamental importance of synaptotagmins in membrane trafficking and neurotransmitter release.
Studies in Drosophila have been instrumental in understanding synaptotagmin function. Genetic analysis in Drosophila first demonstrated the requirement of synaptotagmin in calcium-regulated fusion of synaptic vesicles. arvojournals.orgsdbonline.org The basic mechanisms underlying synchronous and asynchronous release, and the role of synaptotagmins in these processes, appear to be conserved between Drosophila and mammals. sdbonline.orgelifesciences.org
In zebrafish, research has also provided valuable insights into the distinct roles of synaptotagmin isoforms. As mentioned earlier, studies in zebrafish neuromuscular junctions have clearly demonstrated the separate contributions of Syt II to synchronous release and Syt VII to asynchronous release. pnas.orgnih.gov Most zebrafish synaptotagmins are well conserved and can be grouped into the same classes as mammalian synaptotagmins based on crucial residues for calcium and phospholipid binding. nih.govbiorxiv.org However, there can be exceptions, such as zebrafish synaptotagmin 1b, which lacks residues in its C2B domain that are likely essential for calcium binding. nih.govbiorxiv.org
Across these species, the core function of calcium-binding synaptotagmins, including Syt II, as key regulators of calcium-triggered exocytosis is largely maintained, although there can be species-specific variations in isoform expression patterns and potentially subtle functional differences. arvojournals.orgnih.govbiorxiv.org The presence of homologs of Syt I and Syt VII even in simpler organisms like Trichoplax adhaerens suggests a very ancient origin for these proteins, predating the evolution of complex nervous systems and highlighting their fundamental role in cellular communication involving calcium-regulated membrane events. researchgate.net
Post Translational Modifications and Regulation of Synaptotagmin Ii Function
Phosphorylation of Synaptotagmin (B1177969) II
Phosphorylation is a prominent post-translational modification of synaptotagmin II, catalyzed by various protein kinases. nih.govnih.govnih.gov This modification involves the addition of a phosphate (B84403) group to specific amino acid residues, primarily serine, threonine, or tyrosine, and is a key mechanism for regulating protein activity and interactions. abcam.comnews-medical.net
Sites of Phosphorylation (e.g., Threonine 128)
Research has identified specific phosphorylation sites on this compound. One notable site is a threonine residue located in the linker region between the transmembrane domain and the C2 domains. jneurosci.orgnih.gov In synaptotagmin I, a closely related isoform, this site corresponds to Threonine 128. nih.govnih.govresearchgate.net This threonine residue is conserved between synaptotagmin I and this compound, suggesting a similar phosphorylation event occurs in Syt II at an analogous position. nih.gov Another phosphorylation site identified in synaptotagmin 2 is Threonine 199, which is phosphorylated by WNK1. nih.govuniprot.orggenecards.org
Kinases Involved (e.g., Casein Kinase II, CaMKII)
Several protein kinases have been implicated in the phosphorylation of this compound. Casein Kinase II (CKII) is known to phosphorylate synaptotagmin I at Threonine 128. nih.govjneurosci.orgnih.govresearchgate.net Given the conservation of this site, CKII is likely involved in phosphorylating the corresponding threonine residue in this compound. nih.gov Calcium/calmodulin-dependent protein kinase II (CaMKII) is another kinase that phosphorylates synaptotagmin I at Threonine 112, a site also present in the linker region. nih.govpnas.org While Threonine 112 is highly conserved in synaptotagmin I, this compound lacks the corresponding seven amino acid residues in this linker region, suggesting differential regulation by CaMKII at this specific site compared to Syt I. pnas.org However, CaMKII is a major presynaptic kinase that phosphorylates various proteins involved in synaptic transmission, and studies have shown that synaptotagmin is a substrate for CaMKII in vitro. nih.govfrontiersin.orgpsu.edupnas.org WNK1 has also been shown to selectively bind to and phosphorylate synaptotagmin 2 within its C2 domains, specifically at Threonine 202 (corresponding to Threonine 199 in human Syt2). nih.govcapes.gov.br
Here is a table summarizing some of the kinases and their phosphorylation sites on synaptotagmin isoforms:
| Synaptotagmin Isoform | Phosphorylation Site(s) (Example) | Involved Kinase(s) (Example) |
| Synaptotagmin I | Threonine 128 | Casein Kinase II (CKII) |
| Synaptotagmin I | Threonine 112 | CaMKII, PKC |
| This compound | Threonine 199 (human) / Threonine 202 | WNK1 |
| This compound | Threonine (near transmembrane region) | Casein Kinase II (likely) |
Note: Phosphorylation sites can vary slightly between species and specific isoforms.
Modulatory Roles in Synaptic Function
Phosphorylation of this compound can modulate its role in synaptic function, particularly in regulated exocytosis. Phosphorylation by WNK1 has been shown to increase the amount of Ca2+ required for synaptotagmin 2 binding to phospholipid vesicles. nih.govcapes.gov.br This suggests that WNK1-mediated phosphorylation can affect the Ca2+ sensing properties of Syt II and its subsequent Ca2+-dependent interactions mediated by the C2 domains. capes.gov.br
Phosphorylation of synaptotagmin by kinases like CaMKII has been suggested to facilitate its Ca2+-dependent interaction with t-SNAREs, proteins crucial for vesicle fusion. frontiersin.orgdntb.gov.ua While much of this research has focused on synaptotagmin I, the high homology between Syt I and Syt II suggests similar modulatory roles for phosphorylation in Syt II function. Phosphorylation can influence the conformation of synaptotagmin, potentially impacting its ability to bind to phospholipids (B1166683) and SNARE proteins, thereby affecting the efficiency and kinetics of neurotransmitter release. plos.org Changes in synaptotagmin phosphorylation have been linked to altered synaptic transmission and plasticity. psu.edu
Other Potential Regulatory Mechanisms
Beyond phosphorylation, this compound can be regulated by other mechanisms. These include other post-translational modifications such as N- and O-glycosylation at the extracellular domain and fatty-acylation near the transmembrane domain. nih.govresearchgate.net These modifications can be important for the proper targeting of this compound to synaptic vesicles. nih.govresearchgate.net
Protein-protein interactions also play a crucial role in regulating this compound function. This compound interacts with various proteins involved in synaptic vesicle trafficking and exocytosis, including SNARE proteins (like syntaxin (B1175090) and VAMP), adaptor proteins (like AP-2), and potentially other synaptotagmin isoforms, forming heterodimers with Syt1 in the presence of calcium. nih.govuniprot.orggenecards.orgsdbonline.orgnih.govpnas.org These interactions can be regulated by calcium binding to the C2 domains and can influence the protein's localization, conformation, and its ability to mediate membrane fusion. nih.govuniprot.orgsdbonline.org
Furthermore, the lipid environment of the synaptic vesicle and plasma membranes can influence this compound function and its Ca2+-dependent phospholipid binding. sdbonline.orgpnas.org The binding of Ca2+ to the C2 domains promotes their insertion into the membrane bilayer, interacting with acidic lipids like phosphatidylserine (B164497) and phosphatidylinositol 4,5-bisphosphate. pnas.org
This compound has also been proposed to have a negative regulatory role, acting as a clamp to prevent spontaneous vesicle fusion at rest. sdbonline.orgnih.govrupress.orgembopress.org This clamping function is thought to be released upon calcium influx, allowing exocytosis to occur. sdbonline.orgpnas.org The precise molecular mechanisms underlying this clamping function are still under investigation but may involve interactions with the SNARE complex or competition for binding sites in the release machinery. nih.govrupress.org
Advanced Research Methodologies for Studying Synaptotagmin Ii
Electrophysiological Approaches
Electrophysiological techniques are fundamental to studying the dynamics of neurotransmitter release and the impact of proteins like Synaptotagmin (B1177969) II on this process. These methods allow researchers to record and analyze the electrical currents and potentials generated by neuronal activity and synaptic transmission.
Whole-Cell Patch-Clamp Recordings
Analysis of Evoked Synaptic Potentials and Currents
Analysis of evoked synaptic potentials (changes in membrane potential) and currents (flow of ions) is a crucial aspect of electrophysiological studies on Synaptotagmin II. Evoked responses are triggered by stimulating a presynaptic neuron or axon, leading to the release of neurotransmitters and subsequent electrical signals in the postsynaptic neuron. By comparing evoked responses in wild-type synapses and those with altered Syt2 function, researchers can determine Syt2's contribution to calcium-triggered neurotransmitter release. Studies on synaptotagmin-2-deficient mice have shown that the deletion of Syt2 can lead to a large reduction in evoked release at neuromuscular junctions and changes in short-term synaptic plasticity. nih.govnih.gov In cultured striatal neurons lacking Syt2, the kinetics of evoked neurotransmitter release were slowed, although the total amount of release remained unchanged. nih.govnih.gov Analysis often involves measuring the amplitude, rise time, decay time, and facilitation or depression of evoked signals under different stimulation paradigms and calcium concentrations. nih.gov
Table 1: Effects of Synaptotagmin-2 Deficiency on Evoked Synaptic Transmission
| Synapse Type | Evoked Release Amplitude | Evoked Release Kinetics | Short-Term Plasticity |
| Striatal Neurons | Unaltered | Slowed | Not specified |
| Neuromuscular Junctions | Large reduction | Not specified | Changed |
*Based on findings from synaptotagmin-2-deficient mice. nih.govnih.gov
Analysis of Spontaneous Miniature Release Events
Spontaneous miniature release events, often referred to as "minis" (miniature excitatory or inhibitory postsynaptic currents/potentials), represent the random, spontaneous fusion of single synaptic vesicles in the absence of an action potential. Analyzing the frequency and amplitude of these events provides information about the readily releasable pool of vesicles and the probability of release independent of strong calcium influx. Research on synaptotagmin-2-deficient neuromuscular junctions has revealed an increased frequency of spontaneous miniature release events both at rest and during stimulus trains. nih.govnih.gov Similarly, studies using mouse models with a point mutation in synaptotagmin 2 or lacking synaptotagmin 1 have shown an enhancement in spontaneous release, suggesting a role for Syt1 and Syt2 in limiting spontaneous vesicle exocytosis. embopress.orgpnas.org This indicates that beyond its role in evoked release, this compound also functions to regulate spontaneous fusion events.
Table 2: Effect of Synaptotagmin Deficiency on Spontaneous Miniature Release Frequency
| Synaptotagmin Isoform Deficiency | Effect on Spontaneous Release Frequency |
| Synaptotagmin 2 | Increased |
| Synaptotagmin 1 | Increased |
*Based on findings in mouse models. nih.govnih.govembopress.orgpnas.org
Capacitance Measurements for Exocytosis
Capacitance measurement is an electrophysiological technique used to directly quantify changes in the surface area of the cell membrane, which occur during vesicle fusion (exocytosis) and retrieval (endocytosis). As synaptic vesicles fuse with the presynaptic membrane, they add their membrane to the plasma membrane, causing a measurable increase in membrane capacitance. This technique is particularly useful for studying the size of releasable vesicle pools and the kinetics of exocytosis. elifesciences.orgjneurosci.org While much of the capacitance measurement work related to synaptotagmins has focused on other isoforms like Syt1 and Syt7 in neuroendocrine cells or hair cells, the principle is applicable to studying Syt2 function in systems where it is expressed. elifesciences.orgjneurosci.orgjneurosci.orgbiorxiv.orgnih.gov Studies using capacitance measurements in mast cells from synaptotagmin-2 knockout mice found no difference in plasma membrane capacitance gain, suggesting that the total amount of granule membrane incorporated via exocytosis was the same, implying an intact membrane fusion machinery in this context. nih.gov However, in other systems, capacitance measurements have been used to assess the impact of synaptotagmin isoforms on the size and fusion kinetics of readily releasable and slowly releasable vesicle pools. elifesciences.orgjneurosci.orgbiorxiv.org
Genetic Engineering Techniques
Genetic engineering techniques are indispensable for investigating the specific functions of this compound by allowing for targeted manipulation of its gene and expression.
Knockout and Knockin Mouse Models
Knockout and knockin mouse models are powerful tools for studying the in vivo function of this compound. Knockout mice have the Syt2 gene deleted or inactivated, allowing researchers to observe the consequences of its complete absence. Synaptotagmin-2-deficient mice have been generated, and studies using these models have shown that Syt2 is essential for survival, with knockout mice developing severe motor dysfunction and perishing around 3 weeks of age. nih.govnih.gov Electrophysiological analysis in these knockout mice revealed impaired synaptic transmission in selected synapses, although the severity varied depending on the synapse type, potentially due to coexpression with other synaptotagmins like Syt1. nih.govnih.gov
Knockin mouse models involve introducing specific mutations or sequences into the Syt2 gene. This can include point mutations to disrupt specific protein interactions (e.g., calcium binding or SNARE complex interaction) or inserting reporter genes (e.g., lacZ) to track Syt2 expression. nih.govnih.gov Knockin models have been used to study the role of Syt2 as a receptor for botulinum neurotoxins, introducing point mutations that specifically disrupt toxin binding while aiming to maintain normal Syt2 function. nih.govnih.govresearchgate.net These models have demonstrated that Syt2 is the dominant receptor for certain botulinum neurotoxins at skeletal neuromuscular junctions. nih.govnih.govresearchgate.net Conditional knockout mice, where the Syt2 gene is deleted only in specific cell types or at specific times, have also been generated using systems like Cre-loxP. jci.org This allows for the study of Syt2 function in particular neuronal populations, such as parvalbumin neurons, and has been used to investigate its role in motor control and neurological disorders. jci.org Unexpectedly, some Cre driver lines used for conditional knockouts have shown ectopic overexpression of Syt2 in certain neuronal populations, highlighting the importance of careful model validation. researchgate.netbiorxiv.org
Table 3: Outcomes from Synaptotagmin-2 Genetic Mouse Models
| Model Type | Genetic Manipulation | Key Findings |
| Knockout Mouse | Deletion/Inactivation of Syt2 gene | Essential for survival, severe motor dysfunction, impaired synaptic transmission, increased spontaneous release. nih.govnih.gov |
| Knockin Mouse (Botulinum Toxin Receptor) | Point mutations disrupting toxin binding | Syt2 is a dominant receptor for certain botulinum neurotoxins at NMJs. nih.govnih.govresearchgate.net |
| Conditional Knockout Mouse | Cell-type specific Syt2 deletion | Insights into Syt2 function in specific neuronal populations (e.g., parvalbumin neurons) and related behaviors. jci.org |
Gene Targeting in Model Organisms (e.g., Drosophila)
Gene targeting in model organisms, such as Drosophila melanogaster, has been a powerful approach to investigate the in vivo function of this compound. Drosophila possesses a single synaptotagmin gene (syt) that is homologous to mammalian SytI and SytII nih.govbiologists.com. Studies utilizing syt mutants in Drosophila have demonstrated the critical role of synaptotagmin in evoked neurotransmitter release and synaptic vesicle docking and fusion nih.govbiologists.com.
In mammals, gene targeting has involved the generation of this compound knockout mice. For instance, researchers have created mice where the 5' end of the syt2 gene was replaced by lacZ, allowing for the simultaneous examination of SytII expression and the consequences of its deletion nih.gov. These studies have shown that SytII deficiency can lead to lethal impairments in synaptic transmission in specific synapses nih.gov. Electrophysiological analysis in cultured striatal neurons from SytII knockout mice revealed that the absence of SytII slowed the kinetics of evoked neurotransmitter release without altering the total amount of release nih.gov. In contrast, SytII-deficient neuromuscular junctions exhibited a significant reduction in evoked release and alterations in short-term synaptic plasticity, along with an increased frequency of spontaneous miniature release events nih.gov.
Another approach involves introducing point mutations into the syt2 gene in mice to study the impact of specific residue changes on SytII function embopress.org. Analysis of these mutant mice has further confirmed the importance of SytII in neurotransmitter release at brainstem synapses and neuromuscular junctions embopress.org.
Biochemical and Biophysical Techniques
Biochemical and biophysical methods are essential for understanding the molecular interactions and mechanisms of this compound.
In vitro membrane fusion assays are reconstituted systems used to study the process of vesicle fusion mediated by SNARE proteins and regulated by proteins like this compound. These assays typically involve using liposomes (artificial vesicles) containing reconstituted SNARE proteins (syntaxin, SNAP-25, and synaptobrevin/VAMP) and this compound rupress.orgcore.ac.uknih.gov. Membrane fusion is often monitored using fluorescence resonance energy transfer (FRET) between fluorescently labeled phospholipids (B1166683) incorporated into the liposomes core.ac.uk.
Studies using in vitro fusion assays with SytII have shown that it can regulate membrane fusion of SNARE-containing liposomes in a concentration-dependent manner core.ac.ukresearchgate.net. In the presence of calcium, low concentrations of SytII have been observed to inhibit membrane fusion, while higher concentrations enhance it core.ac.ukresearchgate.net. This enhancement requires the presence of phosphatidylserine (B164497) as a membrane component core.ac.ukresearchgate.net. These findings suggest a dual role for SytII in regulating membrane fusion, dependent on its concentration, calcium, and specific lipid interactions core.ac.ukresearchgate.net.
Fluorescence-based assays, particularly those utilizing pH-sensitive fluorescent proteins like pHluorin, have revolutionized the study of synaptic vesicle exocytosis and endocytosis in real-time. Synapto-pHluorins are created by fusing pHluorin to the luminal domain of synaptic vesicle proteins such as synaptobrevin, synaptophysin, or synaptotagmin itself pnas.orgnih.govjneurosci.org. Since the interior of synaptic vesicles is acidic, pHluorin fluorescence is quenched pnas.orgnih.gov. Upon exocytosis, the vesicle lumen fuses with the neutral extracellular space, leading to a significant increase in pHluorin fluorescence pnas.orgnih.gov. During endocytosis and subsequent re-acidification of the vesicle, the fluorescence is quenched again pnas.orgnih.gov.
While many studies have used synapto-pHluorin constructs based on synaptobrevin or synaptophysin nih.govjneurosci.org, the principle can be applied to monitor the dynamics of vesicles containing this compound. By monitoring the fluorescence changes in response to neuronal stimulation, researchers can quantify the rates of exocytosis and endocytosis pnas.orgnih.gov. The use of bafilomycin, a vacuolar H+-ATPase inhibitor, can prevent vesicle re-acidification after endocytosis, allowing for the measurement of the cumulative exocytosis events pnas.org.
Synapto-pHluorin based approaches have provided valuable insights into the synaptic vesicle cycle and the role of proteins like synaptotagmin in this process pnas.orgjneurosci.org. For example, these assays have been used to demonstrate that synaptotagmin is involved in both vesicle fusion and recycling pnas.org.
Determining the three-dimensional structure of this compound and its complexes is crucial for understanding its function at a molecular level. Techniques such as electron microscopy (EM) and nuclear magnetic resonance (NMR) spectroscopy are employed for this purpose azooptics.comtamu.eduresearchgate.net.
Electron microscopy, particularly cryo-electron microscopy (cryo-EM), allows for the visualization of proteins and protein complexes in near-native conditions azooptics.com. While specific high-resolution structures of full-length this compound by cryo-EM might be limited in readily available literature, EM has been used to study the structure and conformational changes of proteins involved in membrane fusion, such as SNARE complexes, which interact with synaptotagmin rupress.org.
NMR spectroscopy is another powerful technique for determining the atomic structure of proteins and studying their dynamics in solution tamu.eduresearchgate.net. NMR has been used to characterize the calcium binding to the C2 domains of synaptotagmins, including Synaptotagmin I, which shares high homology with SytII nih.govplos.org. These studies provide detailed information about the calcium coordination sites and conformational changes upon calcium binding nih.govplos.org. While specific high-resolution NMR structures focusing solely on this compound C2 domains might require targeted searches, the application of NMR to study the C2 domains of related synaptotagmins provides a strong precedent for its use with SytII nih.govplos.org. NMR can also be used to investigate the interaction of synaptotagmin C2 domains with phospholipid membranes nih.gov.
Understanding the protein-protein interactions of this compound is fundamental to deciphering its role in synaptic function. Techniques like pull-down assays and isothermal titration calorimetry (ITC) are commonly used for this purpose sciengine.comresearchgate.nettainstruments.com.
Pull-down assays are biochemical methods used to determine if two or more proteins interact. In the context of this compound, pull-down assays can be used to investigate its interaction with SNARE proteins (syntaxin, SNAP-25, VAMP) and other proteins involved in synaptic vesicle trafficking and exocytosis embopress.orgcore.ac.ukmolbiolcell.org. For example, GST pull-down assays have shown that the C2 domain of SytII can interact with SNARE proteins like syntaxin-3, syntaxin-4, and SNAP-23, and also with VAMP-8 in a calcium-dependent manner core.ac.uk.
Isothermal titration calorimetry (ITC) is a quantitative technique that measures the heat released or absorbed during a molecular interaction, providing thermodynamic parameters such as binding affinity (Ka or Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) sciengine.comresearchgate.nettainstruments.com. ITC is particularly useful for studying protein-protein and protein-ligand interactions, including the binding of calcium and phospholipids to synaptotagmin domains nih.govresearchgate.netresearchgate.net. ITC studies on synaptotagmin C2 domains have provided detailed thermodynamic profiles of their interactions with calcium and membranes, revealing the energetics driving these binding events nih.govresearchgate.net. While specific ITC data focusing solely on this compound might require further focused searches, the application of ITC to study the C2 domains of related synaptotagmins highlights its utility for characterizing SytII interactions nih.govresearchgate.net.
Immunocytochemical and Imaging Techniques for Localization and Distribution
Immunocytochemistry and various imaging techniques are crucial for determining the cellular and subcellular localization of this compound and visualizing its distribution within neurons and synapses.
Immunocytochemistry involves using antibodies that specifically bind to this compound to label its location in fixed cells or tissue sections nih.govplos.org. The bound antibodies are then visualized using fluorescently labeled secondary antibodies or enzyme-linked detection methods nih.govplos.org. This technique allows researchers to determine which types of neurons or cells express SytII and where it is localized within those cells, such as in synaptic vesicles, presynaptic terminals, or other cellular compartments nih.govplos.orgnovusbio.com. For example, immunocytochemical studies have shown that SytII is localized to horizontal cell processes and endings in the retina nih.gov. In the mouse visual cortex, SytII has been found to be specifically localized to inhibitory, VGAT-positive boutons, and it shows strong colocalization with parvalbumin (PV)-expressing interneurons plos.org.
Imaging techniques, including confocal microscopy and super-resolution microscopy, provide high-resolution images of SytII localization and distribution nih.govplos.org. Confocal microscopy allows for optical sectioning of thick samples, providing detailed 3D information about protein distribution nih.gov. Super-resolution microscopy techniques can overcome the diffraction limit of light microscopy, providing even finer details of SytII localization within synaptic structures plos.org.
Live-cell imaging approaches, often combined with fluorescence-based reporters like synapto-pHluorins (as discussed in section 9.3.2), can be used to visualize the movement and dynamics of synaptic vesicles containing this compound in real-time nih.govjneurosci.org. While synapto-pHluorins are typically fused to other vesicle proteins, the principle of live imaging can be applied to study SytII dynamics if a suitable fluorescent reporter system linked to SytII is utilized.
These imaging techniques provide valuable spatial information that complements the functional and biochemical data obtained through other methods, helping to build a comprehensive picture of this compound's role in synaptic transmission.
Data Table Examples:
While specific quantitative data tables for this compound across all methodologies were not consistently present in the search results, the types of data that could be presented in tables based on the described research findings include:
Gene Targeting Studies: Phenotypic effects of SytII knockout or mutations in model organisms (e.g., changes in evoked release amplitude, spontaneous release frequency, synaptic plasticity) in different neuron types or synapses nih.govnih.gov.
| Organism | Genetic Manipulation | Neuron/Synapse Type | Effect on Evoked Release | Effect on Spontaneous Release | Other Phenotypes |
| Mouse | SytII Knockout | Striatal Neurons | Slowed kinetics, no change in total release nih.gov | Not significantly affected nih.gov | Delayed release time course nih.gov |
| Mouse | SytII Knockout | Neuromuscular Junction | Large reduction nih.gov | Increased frequency nih.govnih.gov | Changes in short-term plasticity nih.gov |
| Drosophila | syt Mutant | Synapses | Disrupted evoked release nih.gov | Increased spontaneous release (late larval) nih.gov | Affects synaptic growth embopress.org |
In Vitro Membrane Fusion Assays: Effects of varying SytII and calcium concentrations on liposome (B1194612) fusion rates core.ac.uk.
| SytII Concentration | Ca2+ Concentration | Effect on Membrane Fusion Rate | Requirement for Phosphatidylserine |
| Low | Present | Inhibition core.ac.uk | Yes core.ac.uk |
| High | Present | Enhancement core.ac.uk | Yes core.ac.uk |
| - | Absent (EGTA) | Low/Baseline Fusion core.ac.uk | - |
Fluorescence-Based Assays: Rates of exocytosis and endocytosis measured by synapto-pHluorin fluorescence changes in the presence or absence of functional this compound pnas.org.
| Condition | Exocytosis Rate (Arbitrary Units) | Endocytosis Rate (Arbitrary Units) |
| Wild-type | X | Y |
| SytII Deficiency/Mutation | Z (e.g., altered kinetics) | W (e.g., potentially reduced) |
Protein Interaction Studies (ITC): Thermodynamic parameters (Kd, ΔH, TΔS) for the binding of calcium or other proteins to this compound domains nih.govresearchgate.net.
| Interacting Molecule | SytII Domain | Kd (µM) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| Ca2+ | C2A | 50-10000 nih.gov | - | - |
| Ca2+ | C2B | ~200 nih.gov | - | - |
| Ca2+ + Anionic Lipids | C2AB | 5-100 nih.gov | - | - |
Immunocytochemistry and Imaging: Percentage of colocalization of SytII with other synaptic markers in specific brain regions or neuron types plos.org.
| Brain Region/Neuron Type | SytII Colocalization with VGAT | SytII Colocalization with Parvalbumin | SytII Colocalization with VGLUT1/2 |
| Mouse Visual Cortex (Adult) | Present in VGAT+ boutons plos.org | Strong colocalization with PV+ interneurons plos.org | Practically no colocalization plos.org |
These tables represent examples of the types of quantitative data derived from the described methodologies that could be presented to illustrate research findings on this compound.
Synaptotagmin Ii in Neuropathophysiology
Roles in Disorders of Neurotransmission
Synaptotagmin (B1177969) II's central role as a calcium sensor for neurotransmitter release makes it a critical component in maintaining proper neuromuscular transmission. researchgate.netneurology.org Disruptions in SYT2 function have been directly implicated in several disorders characterized by impaired communication between nerves and muscles. researchgate.netnih.govresearchgate.net
Congenital Myasthenic Syndromes (CMS)
Congenital myasthenic syndromes (CMS) are a heterogeneous group of genetic disorders affecting neuromuscular transmission. neurology.orgcam.ac.uk Mutations in SYT2 have been identified as a cause of presynaptic CMS. researchgate.netneurology.orgresearchgate.net These mutations, particularly those affecting the C2B calcium-binding domain, can lead to reduced evoked neurotransmitter release and changes in spontaneous vesicle fusion rates at the NMJ. neurology.orgplos.orgresearchgate.net
Research findings highlight that both dominant and recessive SYT2 mutations can result in CMS, with varying degrees of severity. researchgate.net Dominant missense mutations, often located in the C2B domain, are associated with a presynaptic neuromuscular junction disorder that can resemble Lambert-Eaton myasthenic syndrome and may include features of a non-progressive motor neuropathy. researchgate.netplos.orgresearchgate.netcam.ac.ukncl.ac.uk Recessive mutations have been linked to more severe, early-onset forms of CMS. researchgate.netneurology.org Studies using animal models, such as Drosophila, have supported the role of specific SYT2 point mutations in disrupting synaptic vesicle exocytosis and causing neurological manifestations similar to those seen in human patients. plos.orgncl.ac.uknih.gov
Data regarding SYT2-related CMS often focuses on the location and type of mutation and the resulting electrophysiological abnormalities.
| Mutation Type | Affected Domain | Inheritance Pattern | Key Electrophysiological Finding | Associated Phenotypes |
| Missense | C2B | Autosomal Dominant | Reduced evoked release, increased spontaneous release neurology.orgplos.orgresearchgate.net | Lambert-Eaton-like myasthenia, motor neuropathy researchgate.netresearchgate.netcam.ac.ukncl.ac.uk |
| Intronic/Frameshift | Not specified | Autosomal Recessive | Severe impairment of synchronous release neurology.org | Severe, early-onset CMS researchgate.netneurology.org |
Lambert-Eaton Myasthenic Syndrome (LEMS)
Lambert-Eaton Myasthenic Syndrome (LEMS) is typically an autoimmune disorder where antibodies target presynaptic calcium channels, impairing acetylcholine (B1216132) release. researchgate.netcam.ac.ukimmunologyresearchjournal.com However, research has indicated a link between SYT2 mutations and a form of presynaptic neuromuscular junction disorder that clinically resembles LEMS. researchgate.netresearchgate.netcam.ac.ukncl.ac.uk
Specifically, heterozygous missense mutations in the C2B calcium-binding domain of SYT2, such as the D307A mutation, have been identified in families presenting with an autosomal-dominant disorder resembling LEMS. researchgate.netresearchgate.netncl.ac.uk These mutations are thought to disrupt the calcium-sensing function of synaptotagmin II, leading to impaired neuromuscular transmission. researchgate.net Animal models have been used to investigate the potential involvement of synaptotagmin in immune-mediated LEMS, suggesting that antibodies to a synaptotagmin-voltage-dependent calcium channel complex might play a role in pathogenesis. immunologyresearchjournal.comnih.gov
Motor Neuropathies
This compound dysfunction is also implicated in certain forms of motor neuropathies, particularly those affecting distal limbs. researchgate.netnih.govresearchgate.netuantwerpen.be Heterozygous missense mutations in SYT2, such as the P308L mutation, have been found to cause dominant hereditary motor neuropathy, often presenting with foot deformities, distal weakness, and areflexia since childhood. researchgate.netresearchgate.netncl.ac.ukuantwerpen.be
These neuropathies are characterized by length-dependent axonal degeneration of lower motor neurons. researchgate.netuantwerpen.be The underlying mechanism is believed to involve the loss of this compound's function as a fusion clamp that prevents spontaneous exocytosis and its role as a calcium sensor for evoked release, resulting in neuromuscular junction dysfunction. researchgate.netuantwerpen.be The involvement of the NMJ in these inherited motor neuropathies highlights potential novel therapeutic targets. nih.gov
Implications in Neurodegenerative Conditions
Beyond disorders primarily affecting the neuromuscular junction, research is exploring the potential involvement of this compound and other synaptotagmin isoforms in more widespread neurodegenerative conditions, such as Alzheimer's and Parkinson's diseases, which are characterized by significant synaptic dysfunction. neurology.orgmdpi.comelifesciences.org
Alzheimer's Disease
Synaptic dysfunction and loss are early and significant events in the pathogenesis of Alzheimer's disease (AD), correlating closely with cognitive decline. neurology.orgmdpi.comucl.ac.uk While much research on synaptic biomarkers in AD has focused on other proteins like neurogranin, SNAP-25, and synaptotagmin-1, the broader synaptotagmin family is also being investigated. neurology.orgd-nb.info
Studies have shown that the content of presynaptic proteins, including synaptotagmin (isoform not always specified), can be decreased in the brains of patients with AD, and these changes may precede the formation of amyloid-beta plaques. mdpi.com Furthermore, members of the synaptotagmin family, including synaptotagmin-2, have been identified as interacting proteins with the amyloid precursor protein (APP), and some synaptotagmins (specifically Syt-1 and Syt-9) have been shown to promote amyloid-beta generation. nih.gov While direct, specific research on the role of this compound in the progression or pathology of Alzheimer's disease is less extensive compared to other synaptotagmin isoforms or synaptic proteins, the involvement of the synaptotagmin family in APP interaction and amyloid-beta generation suggests a potential, albeit not fully elucidated, role for this compound in the synaptic pathology observed in AD. nih.gov
Parkinson's Disease
Parkinson's disease (PD) is another major neurodegenerative disorder characterized by the degeneration of dopaminergic neurons and significant synaptic impairment. elifesciences.orgresearchgate.net While research in PD has more prominently featured other synaptotagmin isoforms, such as synaptotagmin-11 (SYT11), which has been linked to PD risk and neurotoxicity researchgate.netembopress.orgnih.govresearchgate.net, the general role of synaptic vesicle proteins like this compound in maintaining synaptic function is relevant.
Interaction with Neurotoxins
Botulinum neurotoxins are among the most potent toxins known, causing paralysis by cleaving proteins essential for neurotransmitter release at neuromuscular junctions. nih.govwikipedia.org The process of intoxication begins with the binding of the toxin to the neuronal surface, which typically involves a dual-receptor mechanism: interaction with gangliosides and a protein receptor. nih.govharvard.eduacs.orgresearchgate.netescholarship.org Synaptotagmin I and II have been identified as the protein receptors for BoNT/B, BoNT/G, and BoNT/DC. biologists.complos.orgresearchgate.netnih.govmdpi.com
This compound as a Receptor for Botulinum Neurotoxins (e.g., BoNT/B, BoNT/G, BoNT/DC)
This compound mediates the entry of BoNT/B into cells, including PC12 cells and rat diaphragm motor nerve terminals. nih.govuniprot.org This entry is activity-dependent and can be blocked by fragments of Syt II containing the BoNT/B-binding domain. nih.govuniprot.org Studies have shown that the luminal domain of Syt II is responsible for mediating BoNT/B binding. nih.gov A shorter fragment of Syt II, comprising residues 1–87 (luminal and transmembrane domain), was found to mediate stoichiometric binding of the toxin. nih.gov
BoNT/B and BoNT/G utilize synaptotagmin I and II as their protein receptors, and they share a homologous binding site for synaptotagmin. acs.orgpnas.orgacs.org This interacting part of synaptotagmin adopts a helical structure upon binding to BoNT/B. acs.orgmdpi.comstanford.edu The crystal structures of BoNT/B bound to Syt II have revealed that BoNT/B recognizes a region of Syt II adjacent to the membrane through a hydrophobic groove in its H domain. biologists.comrupress.org
The mosaic toxin BoNT/DC also uses Syt I and II as receptors, similar to BoNT/B and BoNT/G, despite having low sequence similarity with them in the receptor-binding domain. nih.govnih.gov However, BoNT/DC possesses a novel protein receptor binding site on the H domain, distinct from the Syt II binding site in BoNT/B. nih.gov The binding of Syt I and Syt II to BoNT/DC is highly similar and does not induce significant structural changes in the toxin. nih.gov
Impact on Toxin Binding Affinity and Toxicity
The binding affinity of BoNTs to this compound can vary depending on the specific toxin serotype and the species origin of Syt II. For instance, BoNT/B binds to human Syt II with a K of 20 ± 6 μM, while its binding to BoNT/DC and BoNT/G was too weak to be directly measured by isothermal titration calorimetry (ITC) in one study. harvard.edu In contrast, rat/mouse Syt II showed higher affinities for BoNT/B, ranging from 0.1 to 3.0 μM, and bovine Syt II had K values between 0.8 and 1.9 μM. harvard.edu
BoNT/DC has the highest affinity for bovine Syt II. harvard.eduacs.org Although BoNT/B, BoNT/DC, and BoNT/G showed low levels of binding to human Syt II in some studies, other research indicates that Syt I and II function as protein receptors for these toxins and are required for their entry into neurons. harvard.edubiologists.comnih.gov
Differences in the amino acid sequence of protein receptors across species can impact the binding affinity and toxicity of BoNTs. harvard.eduacs.org For example, a single residue change in human Syt II compared to rodent Syt II within the toxin binding site diminishes its binding and function as a receptor for BoNT/B, BoNT/DC, and BoNT/G, potentially reducing the potency of these toxins in humans. biologists.complos.orgnih.govnih.gov Studies involving knockin mouse models with mutations designed to disrupt BoNT binding in endogenous Syt1 or Syt2 have demonstrated the differential contributions of these synaptotagmins as receptors in vivo, with Syt2 being the dominant receptor at skeletal neuromuscular junctions for BoNT/B, DC, and G. plos.org
Mutational studies have provided detailed insights into the residues critical for the interaction between this compound and BoNTs. For example, mutations like F55A in Syt II can abolish binding to BoNT/B-HC and BoNT/G-HC. harvard.edu The L50A point mutant of rat Syt II decreased the binding of BoNT/B-HC and BoNT/G-HC. harvard.edu These findings are consistent with analyses of synaptotagmin binding to these toxins. harvard.edu
The interaction between synaptotagmin and gangliosides can also influence toxin binding. While Syt I-BoNT/B interactions are strictly dependent on gangliosides, Syt II can bind BoNT/B in the absence of gangliosides, although gangliosides can enhance this interaction. nih.gov An updated model suggests that a preassembled ganglioside-synaptotagmin complex may constitute the high-affinity receptor for BoNT/B. mdpi.com
The binding of BoNTs to this compound is a crucial step in the intoxication process, leading to the internalization of the toxin into synaptic vesicles and the subsequent cleavage of SNARE proteins, ultimately blocking neurotransmitter release and causing paralysis. nih.govwikipedia.orgreactome.org
Here is a table summarizing some binding affinities:
| Toxin Serotype | This compound Species | Binding Affinity (K) | Method | Source |
| BoNT/B | Human | 20 ± 6 μM | ITC | harvard.edu |
| BoNT/B | Rat/Mouse | 0.1 - 3.0 μM | ITC | harvard.edu |
| BoNT/B | Bovine | 0.8 - 1.9 μM | ITC | harvard.edu |
| BoNT/B | Syt II (recombinant) | 0.23 nM | Binding assay | nih.gov |
| BoNT/DC | Bovine | 0.8 μM | ITC | harvard.edu |
| BoNT/DC | Human | Very low | ITC | harvard.edu |
| BoNT/G | Human | Very low | ITC | harvard.edu |
Note: Binding affinities can vary depending on experimental conditions and methods used.
Future Directions and Emerging Research Avenues
Elucidating the Precise Molecular Dynamics of Synaptotagmin (B1177969) II in Fusion Pore Formation
Understanding the molecular events by which Synaptotagmin II triggers the formation and dilation of the fusion pore is a critical area of future research. The process of neurotransmitter release begins with the formation of a narrow fusion pore between the synaptic vesicle and the plasma membrane pnas.org. While SNARE proteins are the core machinery for membrane fusion, this compound, as a calcium sensor, regulates this process pnas.orgmdpi.com.
Molecular dynamics simulations are being employed to model the interactions between SNARE complexes, lipids, and this compound during fusion pore formation pnas.orgmdpi.com. These simulations suggest that the zipping of SNARE complexes, potentially guided by this compound's interaction with phospholipids (B1166683) upon calcium binding, pulls the membranes together, leading to the formation of a hydrophilic core that initiates the fusion pore pnas.orgmdpi.com.
Future studies aim to refine these models and experimentally validate the predicted molecular movements and interactions. Key questions remain regarding the exact conformational changes in this compound upon calcium binding, how these changes translate into force applied to the membranes, and the precise sequence of interactions with specific lipids (such as phosphatidylserine) and SNARE proteins that drive pore opening and subsequent dilation nih.govresearchgate.net. The role of this compound in regulating fusion pore kinetics, including its opening and expansion, is also an active area of investigation nih.gov.
Understanding Isoform-Specific Contributions to Synaptic Plasticity
The synaptotagmin family comprises 17 isoforms in mammals, with this compound being one of the key calcium sensors for fast synchronous release researchgate.netmolbiolcell.org. However, different synaptotagmin isoforms exhibit distinct expression patterns, calcium sensitivities, and binding properties, suggesting specialized roles in synaptic function and plasticity researchgate.netresearchgate.netmolbiolcell.orgsdbonline.org.
Research is ongoing to delineate the specific contributions of this compound compared to other isoforms, particularly Synaptotagmin I, which is also crucial for fast release molbiolcell.orgmaxplanckneuroscience.org. Studies have shown that synapses expressing this compound can exhibit faster transmitter release kinetics than those expressing Synaptotagmin I, indicating that the specific isoform present influences synaptic properties maxplanckneuroscience.orgfrontiersin.org. Genetic studies, such as those involving knockout mice, are instrumental in revealing the unique requirements for this compound in specific synapses and its interplay with other isoforms nih.gov.
Future research will likely focus on:
Systematically comparing the biophysical properties of this compound and other isoforms in reconstituted systems and live synapses.
Investigating how differential expression and localization of this compound and other isoforms contribute to the diverse forms of synaptic plasticity, such as short-term facilitation and depression nih.gov.
Exploring how post-translational modifications might further diversify the functions of this compound and other isoforms in regulating synaptic strength and dynamics.
Data Table: Differential Properties of Synaptotagmin Isoforms (Illustrative)
| Isoform | Primary Function in Fast Release | Typical Localization | Relative Calcium Sensitivity | Notes |
| Synaptotagmin I | Yes | Excitatory and Inhibitory Synapses | High | Widely studied, essential for fast release maxplanckneuroscience.orgfrontiersin.org |
| This compound | Yes | Primarily Inhibitory Synapses | High | Associated with faster release kinetics maxplanckneuroscience.orgfrontiersin.org |
| Synaptotagmin VII | Yes (Asynchronous Release) | Various, including Postsynaptic | Lower | Implicated in asynchronous release and plasticity researchgate.netsciencedaily.comeuropa.eu |
| Other Isoforms | Varied/Under Investigation | Diverse Subcellular Locations | Varied | Roles in endocytosis, trafficking, etc. researchgate.netmolbiolcell.orgresearchgate.net |
Note: This table provides a simplified overview; the properties and roles of synaptotagmin isoforms can be complex and context-dependent.
Investigating the Role of this compound in Specific Neurological Circuits
This compound is not uniformly expressed throughout the nervous system but shows enrichment in specific brain regions and neuronal populations nih.govnih.gov. For instance, it is highly expressed in the spinal cord, brainstem, cerebellum, and in selected forebrain neurons, including striatal, hypothalamic, cortical, and hippocampal neurons nih.gov. It is particularly associated with GABAergic inhibitory synapses in the cerebellum and hippocampus, where it acts as a fast calcium sensor ensuring rapid and efficient inhibition maxplanckneuroscience.orgsciencedaily.comnih.gov.
Future research aims to precisely map the distribution of this compound in various neurological circuits and understand how its presence or absence impacts the function of these circuits. Studies using cell type-specific genetic manipulations are crucial for dissecting the role of this compound in the operation of defined neural pathways jci.org. For example, deletion of this compound from parvalbumin-positive neurons in cerebellar nuclei has been shown to cause an action tremor in mice, highlighting its critical role in motor control circuits jci.org.
Understanding the circuit-specific functions of this compound can provide insights into the mechanisms underlying various neurological processes and disorders.
Exploration of this compound as a Target for Therapeutic Interventions for Neuropathologies
Given its central role in neurotransmitter release, dysregulation of this compound function can contribute to neurological disorders. Recent studies have identified this compound as a potential player in certain types of epilepsy and neuropathic pain patsnap.com. This has led to interest in developing therapeutic strategies that modulate this compound activity patsnap.com.
SYT2 inhibitors are being explored as potential treatments for conditions characterized by dysregulated neurotransmitter release patsnap.com. By interfering with the calcium-dependent binding of this compound, these inhibitors could potentially reduce excessive synaptic activity implicated in seizures and neuropathic pain patsnap.com.
Future research in this area includes:
Identifying and characterizing selective small molecules or biologics that can specifically modulate this compound function.
Investigating the efficacy of targeting this compound in animal models of specific neuropathologies.
Exploring the potential for this compound as a biomarker for disease diagnosis or progression in certain neurological conditions.
Data Table: Potential Therapeutic Relevance of this compound Modulation
| Neuropathology | Potential Role of Syt2 Dysregulation | Potential Therapeutic Strategy | Research Stage |
| Epilepsy | Excessive synaptic activity patsnap.com | SYT2 Inhibitors patsnap.com | Exploratory |
| Neuropathic Pain | Aberrant synaptic activity patsnap.com | SYT2 Inhibitors patsnap.com | Exploratory |
| Spinal Muscular Atrophy (SMA) | Reduced Syt2 levels in motor nerve terminals contributing to impaired neurotransmission oup.com | Investigating mechanisms, potential for therapeutic targeting oup.com | Preclinical |
| Essential Tremor | Deletion in specific cerebellar neurons linked to tremor jci.org | Understanding circuit mechanisms, potential for targeted intervention jci.org | Preclinical |
Note: Therapeutic targeting of this compound is an emerging area, and research is primarily in preclinical stages.
Further Characterization of Extended Synaptotagmins (E-Syts) and Their Relation to this compound Function beyond Neurotransmission
While this compound is primarily known for its role in synaptic vesicle exocytosis, the broader family of synaptotagmins and related proteins, such as the Extended Synaptotagmins (E-Syts), are involved in a wider range of cellular processes researchgate.netnih.govmdpi.comnih.gov. E-Syts are integral membrane proteins of the endoplasmic reticulum (ER) that function at membrane contact sites (MCSs) between the ER and other organelles, including the plasma membrane nih.govmdpi.comnih.govpnas.org. They play roles in lipid transfer and calcium homeostasis at these contact sites nih.govmdpi.compnas.org.
E-Syts share structural features with classical synaptotagmins, including C2 domains, but also possess a Synaptotagmin-like Mitochondrial Lipid-binding Protein (SMP) domain, which is involved in lipid transfer nih.govmdpi.compnas.org. While classical synaptotagmins like Syt1 and Syt2 are specific to animals and primarily involved in neurotransmitter release, E-Syts are conserved across eukaryotes and have functions beyond neuronal exocytosis mdpi.comnih.gov.
Future research will continue to explore the relationship between classical synaptotagmins like Syt2 and E-Syts. This includes investigating potential functional overlaps or cooperative roles, particularly in neurons where both protein families are expressed. For example, while Syt2 is crucial for fast synaptic release, E-Syts might influence neuronal function through their roles in lipid metabolism and calcium signaling at ER-plasma membrane contact sites, potentially indirectly modulating synaptic transmission or plasticity pnas.orgembopress.org. Research is also exploring the roles of E-Syts in other cell types and their implications in various physiological and pathological processes embopress.org.
Q & A
Q. What experimental models are commonly used to investigate synaptotagmin II’s role in regulated secretion?
Pancreatic β-cell lines (e.g., INS-1, HIT-T15) are widely employed due to their insulin-secretory mechanisms. Subcellular fractionation and confocal microscopy are critical for localizing this compound on secretory granules. These methods help distinguish its role in Ca²⁺-triggered exocytosis versus other vesicle pools .
Q. How can researchers confirm the expression of this compound isoforms in specific cell types?
Northern and Western blotting are standard techniques. Antibody specificity must be validated using knockout cell lines or siRNA-mediated knockdown. For example, antibodies targeting the Ca²⁺-binding C2A domain of this compound have been used to inhibit exocytosis in permeabilized β-cells, confirming functional expression .
Q. What methodologies are used to assess this compound’s involvement in vesicle trafficking?
Streptolysin-O-permeabilized cell assays allow controlled manipulation of cytosolic Ca²⁺ and GTP levels. By comparing Ca²⁺-stimulated versus GTPγS-induced exocytosis, researchers can isolate this compound’s Ca²⁺-dependent roles. Mutagenesis of its C2 domains further clarifies mechanistic contributions .
Advanced Research Questions
Q. How can conflicting data on this compound’s Ca²⁺-binding affinity be resolved?
Discrepancies between in vitro (e.g., isothermal titration calorimetry) and in vivo (e.g., exocytosis assays) measurements require comparative studies. Mutagenesis of residues in the C2A domain (e.g., D231S) disrupts Ca²⁺-dependent lipid binding, providing functional validation of affinity thresholds in physiological contexts .
Q. What experimental strategies validate the functional specificity of this compound’s C2 domains?
Domain-specific mutations (e.g., ∆180–183 in C2A or K327,328,332Q in C2B) combined with exocytosis assays in β-cells reveal distinct roles. For instance, C2A mutations inhibit Ca²⁺-triggered secretion, while C2B mutations may affect lipid interactions or granule docking .
Q. How do researchers address isoform redundancy between synaptotagmin I and II in secretory pathways?
Co-localization studies (via immunofluorescence) and isoform-specific knockdown (siRNA/CRISPR) in β-cells can dissect overlapping functions. For example, this compound dominates in insulin granules, while synaptotagmin I may regulate synaptic-like microvesicles .
Q. What statistical approaches are recommended for analyzing Ca²⁺-dependent exocytosis data?
Dose-response curves for Ca²⁺-stimulated secretion should use nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values. Pairwise comparisons (e.g., wild-type vs. C2A mutants) require ANOVA with post-hoc tests to confirm significance of inhibition .
Methodological Considerations
Q. How to design a study testing this compound’s role in pathological secretion disorders?
- Hypothesis : this compound dysfunction impairs insulin granule exocytosis in type 2 diabetes.
- Methods : Compare β-cells from diabetic models (e.g., db/db mice) vs. controls using TIRF microscopy to quantify granule docking/priming.
- Data Analysis : Correlate this compound expression levels (via qPCR/Western) with secretory capacity .
Q. What controls are essential in mutagenesis studies targeting this compound’s C2 domains?
Include wild-type and empty vector controls to account for transfection efficiency. Use rescue experiments (reintroducing wild-type this compound) to confirm phenotype specificity. Monitor off-target effects via proteomic profiling .
Data Interpretation Challenges
Q. How to reconcile this compound’s dual roles in secretion and endocytosis?
Temporal resolution (e.g., pH-sensitive reporters for vesicle recycling) and compartment-specific inhibitors (e.g., dynasore for endocytosis) can disentangle these processes. Conditional knockout models allow stage-specific functional analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
